6-iodo-2,3-dimethyl-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENDKYFSVCBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725526 | |
| Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-58-0 | |
| Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 6-Iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 6-iodo-2,3-dimethyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and predicted properties based on established chemical principles and data from analogous structures.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. These properties are crucial for its handling, characterization, and application in further chemical synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 1234616-58-0 | [Commercial Vendor] |
| Molecular Formula | C₉H₉IN₂ | [Calculated] |
| Molecular Weight | 272.09 g/mol | [Calculated] |
| Predicted Boiling Point | 362.2 ± 22.0 °C | [Chemical Database][1] |
| Predicted Density | 1.79 ± 0.1 g/cm³ | [Chemical Database][1] |
| Physical State | Solid (predicted) | - |
| Solubility | Soluble in Chloroform, DMSO, Methanol (predicted for similar structures) | [Analogous Compound Data][2] |
| Storage | Room temperature, sealed, dry, light-proof | [Commercial Vendor][1] |
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the proposed synthesis of this compound. These protocols are based on well-established procedures for analogous chemical reactions.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 1: Diazotization of 6-Amino-2,3-dimethyl-2H-indazole
This procedure describes the conversion of an amino group at the 6-position of the indazole ring to a diazonium salt, a versatile intermediate for subsequent functionalization.
Materials:
-
6-Amino-2,3-dimethyl-2H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Suspend 6-amino-2,3-dimethyl-2H-indazole in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Iodination via Sandmeyer-type Reaction
This protocol details the conversion of the diazonium salt intermediate to the corresponding 6-iodo derivative.
Materials:
-
Diazonium salt solution from Step 1
-
Potassium Iodide (KI)
-
Distilled Water
Procedure:
-
Prepare a concentrated aqueous solution of potassium iodide.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The crude product may precipitate out of the solution.
Step 3: Work-up and Purification
This section describes the general procedure for isolating and purifying the final product.
Materials:
-
Reaction mixture from Step 2
-
Sodium Thiosulfate solution (aqueous)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
If a precipitate has formed, collect it by filtration. If not, proceed to extraction.
-
Wash the crude reaction mixture with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.
Biological Activity and Applications
Indazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3][4][5] Derivatives of the indazole nucleus have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[6]
The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[4] The iodine atom at the 6-position serves as a versatile handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) in the development of novel therapeutic agents.
Signaling Pathway Context
While a specific signaling pathway directly modulated by this compound is not documented, its utility as a synthetic intermediate for kinase inhibitors places it in the context of kinase-mediated signaling pathways. The following diagram illustrates a generalized kinase signaling cascade, which is a common target for indazole-based inhibitors.
Caption: Generalized kinase signaling pathway targeted by indazole-based inhibitors.
This guide provides a foundational understanding of the synthesis and properties of this compound. The provided protocols and data, while based on analogous systems, offer a robust starting point for researchers and scientists working in the field of medicinal chemistry and drug discovery. Further experimental validation is recommended to confirm the predicted properties and optimize the synthetic procedures.
References
- 1. This compound [myskinrecipes.com]
- 2. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS#: 886230-77-9 [m.chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound [myskinrecipes.com]
- 5. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-iodo-2,3-dimethyl-2H-indazole (CAS 1234616-58-0)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical compound identified by CAS number 1234616-58-0, which is 6-iodo-2,3-dimethyl-2H-indazole. Publicly available data on this specific molecule is limited, primarily consisting of predicted physicochemical properties and its availability from chemical suppliers. No peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action are currently in the public domain. This guide summarizes the known characteristics of this compound and, to fulfill the requirements of a technical whitepaper, presents generalized experimental protocols and workflows applicable to the characterization of novel indazole derivatives, based on established methodologies for analogous compounds.
Compound Identification and Physicochemical Properties
This compound is a substituted indazole, a class of heterocyclic aromatic compounds known for a wide range of pharmacological activities. The presence of an iodine atom at the 6-position makes it a suitable precursor for further functionalization via cross-coupling reactions, suggesting its primary use as a building block in medicinal chemistry and organic synthesis.
Table 1: Physicochemical and Predicted Properties of this compound
| Property | Value | Source |
| CAS Number | 1234616-58-0 | [1][2] |
| Molecular Formula | C₉H₉IN₂ | [1][2][3] |
| Molecular Weight | 272.09 g/mol | [1] |
| Monoisotopic Mass | 271.98105 Da | [3][4] |
| IUPAC Name | This compound | [1][2] |
| SMILES | CC1=C2C=CC(=CC2=NN1C)I | [3] |
| InChIKey | UKENDKYFSVCBRV-UHFFFAOYSA-N | [3][4] |
| Predicted Boiling Point | 362.2 ± 22.0 °C | [1] |
| Predicted Density | 1.79 ± 0.1 g/cm³ | [5] |
| Predicted XlogP | 2.6 | [3] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 272.98833 | 132.8 |
| [M+Na]⁺ | 294.97027 | 138.2 |
| [M-H]⁻ | 270.97377 | 129.0 |
| [M]⁺ | 271.98050 | 133.5 |
Source:[3]
Potential Applications and Research Context
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds and FDA-approved drugs. They are known to exhibit a wide array of activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, substituted indazoles often function as kinase inhibitors. The iodine atom on this compound serves as a versatile synthetic handle, allowing for the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. This makes the compound a valuable intermediate for constructing libraries of complex molecules for structure-activity relationship (SAR) studies.[5]
Generalized Experimental Protocols
While specific experimental details for CAS 1234616-58-0 are not published, the following sections describe generalized protocols for the synthesis and characterization of similar iodo-indazole derivatives, adapted from the scientific literature.
General Synthesis of Substituted Indazoles
The synthesis of indazole cores can be achieved through various methods. A common approach involves the cyclization of suitably substituted hydrazones. For a 2,3-disubstituted indazole, a potential route could involve the reaction of a substituted azobenzene derivative.
Protocol: Synthesis of a 2H-Indazole via C-H Functionalization (Illustrative)
-
Reactant Preparation: Dissolve the starting material, an appropriately substituted ortho-alkylazobenzene (1.0 eq), in a suitable solvent such as DMSO.
-
Catalyst and Oxidant Addition: Add a copper or iodine-based catalyst (e.g., CuI or I₂) and an oxidant (e.g., O₂).
-
Reaction: Heat the mixture at a specified temperature (e.g., 130 °C) and stir for several hours until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate solution to remove excess iodine).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2H-indazole.[1]
Characterization Protocols
Unambiguous characterization is critical to confirm the structure and purity of the synthesized compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm structural assignments.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz. The number of signals, their multiplicity, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will be used to confirm the this compound structure.
Protocol: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
HPLC Method:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes.
-
Flow Rate: Set a flow rate of 0.5-1.0 mL/min.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Mass Spectrometry Method:
-
Ionization: Use Electrospray Ionization (ESI) in positive and negative modes.
-
Analysis: Acquire full scan mass spectra to determine the molecular weight of the compound. The observed m/z for the [M+H]⁺ ion should correspond to the calculated value for C₉H₁₀IN₂⁺.
-
-
Data Analysis: The HPLC chromatogram will determine the purity of the sample by integrating the peak area. The mass spectrum will confirm the molecular weight of the compound.
Visualizations: Workflows and Logical Diagrams
As no specific biological data is available for this compound, a signaling pathway diagram cannot be constructed. However, a generalized workflow for the synthesis and characterization of such a novel chemical entity is presented below.
Conclusion
This compound (CAS 1234616-58-0) is a chemical intermediate with potential applications in medicinal chemistry, particularly for the synthesis of more complex molecules for drug discovery programs. While detailed experimental and biological data for this specific compound are absent from the public record, its structure suggests utility as a building block for creating libraries of indazole derivatives. The generalized protocols and workflows provided in this guide offer a framework for researchers working with this or structurally related compounds. Further research is required to elucidate the specific synthetic routes, full physicochemical characterization, and potential biological activities of this molecule.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
Spectroscopic and Synthetic Profile of 6-iodo-2,3-dimethyl-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 6-iodo-2,3-dimethyl-2H-indazole. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on analogous structures and established principles of spectroscopy. Furthermore, a detailed experimental protocol for its synthesis and characterization is outlined, drawing from established methodologies for similar indazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and provide a valuable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | s | 1H | H-7 |
| ~7.4 - 7.5 | d | 1H | H-5 |
| ~7.1 - 7.2 | d | 1H | H-4 |
| ~4.0 - 4.1 | s | 3H | N-CH₃ |
| ~2.5 - 2.6 | s | 3H | C-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 152 | C-7a |
| ~142 - 144 | C-3 |
| ~128 - 130 | C-5 |
| ~125 - 127 | C-4 |
| ~120 - 122 | C-7 |
| ~90 - 92 | C-6 |
| ~118 - 120 | C-3a |
| ~35 - 37 | N-CH₃ |
| ~12 - 14 | C-CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted Value |
| Molecular Formula | C₉H₉IN₂ |
| Molecular Weight | 272.09 g/mol [1][2] |
| HRMS (ESI) [M+H]⁺ | ~273.9938 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3000 | C-H (aromatic) |
| ~2950 - 2850 | C-H (aliphatic) |
| ~1610 - 1590 | C=C (aromatic) |
| ~1500 - 1450 | C=N (indazole ring) |
| ~1380 - 1360 | C-H (bend, CH₃) |
| ~600 - 500 | C-I |
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) |
| Ethanol | ~230, ~280 |
Proposed Synthesis and Characterization Workflow
The synthesis of this compound can be approached through a multi-step process starting from a commercially available precursor. The following diagram illustrates a plausible experimental workflow for its synthesis and subsequent characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Experimental Protocols
The following are detailed, proposed methodologies for the key experiments outlined in the workflow. These protocols are based on standard laboratory procedures for the synthesis and analysis of related heterocyclic compounds.[3][4][5][6]
Synthesis of this compound
Materials:
-
6-amino-2,3-dimethyl-2H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Diazotization: In a round-bottom flask cooled to 0°C in an ice bath, dissolve 6-amino-2,3-dimethyl-2H-indazole in a mixture of concentrated HCl and water. While stirring vigorously, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Sandmeyer Reaction: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate is expected to form. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Use standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled experiment should be performed to obtain singlets for each unique carbon atom.
2. High-Resolution Mass Spectrometry (HRMS) [7][8]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) to determine the exact mass of the molecular ion ([M+H]⁺).
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze the sample as a thin film on a salt plate.
-
Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹ using an FTIR spectrometer.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent, such as ethanol.
-
Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.
This guide provides a foundational framework for researchers working with this compound. The predicted data and proposed experimental protocols offer a starting point for the synthesis and comprehensive characterization of this compound, facilitating its potential application in medicinal chemistry and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Physicochemical Properties of 6-iodo-2,3-dimethyl-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 6-iodo-2,3-dimethyl-2H-indazole (CAS Number: 1234616-58-0). This molecule is of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors.[1] Understanding its physicochemical characteristics is crucial for its effective use in synthesis, formulation, and biological screening.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₉IN₂ | [1][2] |
| Molecular Weight | 272.089 g/mol | [1][2] |
| Appearance | Light yellow solid | [3] |
| Boiling Point (Predicted) | 362.2 ± 22.0 °C | [1][2][3] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [1][2][3] |
| pKa (Predicted) | 1.42 ± 0.30 | [3] |
| Melting Point | Not available | |
| Solubility | Not available | |
| LogP (Octanol-Water Partition Coefficient) | Not available |
Storage Conditions: Store at room temperature, sealed, in a dry and light-proof container.[1][2]
Experimental Protocols
While specific experimental data for this compound is limited, this section outlines standard high-throughput methodologies that can be employed to determine key physicochemical properties for this and similar small molecules.[4]
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A common high-throughput method involves a shake-flask or microplate-based assay.
Workflow for LogP Determination
Caption: Workflow for experimental LogP determination.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property influencing a drug's absorption and distribution. High-throughput methods often utilize microplates for parallel processing.
Workflow for Solubility Measurement
Caption: Workflow for aqueous solubility measurement.
Biological Context and Synthetic Utility
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[5][6] The indazole nucleus is a key structural motif in several approved drugs.[7]
This compound serves as a valuable building block in organic synthesis. The iodine atom at the 6-position provides a reactive handle for various cross-coupling reactions, such as Suzuki or Heck reactions.[1] This allows for the facile introduction of diverse substituents at this position, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies.[1] The indazole core itself is known to have an affinity for various enzyme targets, making derivatives of this compound promising candidates for drug discovery programs.[1]
Logical Relationship in Drug Discovery
The physicochemical properties of a compound like this compound are interconnected and play a crucial role in its journey from a synthetic intermediate to a potential drug candidate.
Caption: Role of physicochemical properties in SAR.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 2H-Indazole, 6-iodo-2,3-dimethyl- CAS#: 1234616-58-0 [m.chemicalbook.com]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 6-iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the novel indazole derivative, 6-iodo-2,3-dimethyl-2H-indazole. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the compound's behavior in various environments.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its known and predicted physicochemical properties.[1] This information is crucial for understanding its fundamental characteristics and for designing further experimental studies.
| Property | Value | Source |
| Molecular Formula | C₉H₉IN₂ | [1] |
| Molecular Weight | 272.09 g/mol | [1] |
| CAS Number | 1234616-58-0 | [2] |
| Predicted Boiling Point | 362.2 ± 22.0 °C | [1] |
| Predicted Density | 1.79 ± 0.1 g/cm³ | [1] |
| Appearance | Solid (predicted) | - |
| Storage Conditions | Room temperature, sealed, dry, light-proof | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[3] Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.[4][5]
Predicted Solubility
Quantitative experimental data on the solubility of this compound in various solvents is not currently available. However, based on its structure—a substituted indazole with an iodine atom—it is anticipated to have low aqueous solubility and higher solubility in organic solvents. The following table provides a hypothetical solubility profile to illustrate how such data would be presented.
| Solvent | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 | Thermodynamic (Shake-Flask) |
| Simulated Gastric Fluid (SGF), pH 1.2 | < 15 | Thermodynamic (Shake-Flask) |
| Simulated Intestinal Fluid (SIF), pH 6.8 | < 10 | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | > 1000 | Kinetic |
| Ethanol | 50 - 100 | Kinetic |
| Methanol | 20 - 50 | Kinetic |
Experimental Protocols for Solubility Determination
This high-throughput method is suitable for early-stage drug discovery to rapidly assess compound solubility.[6][7]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Automated liquid handler
-
Plate reader with UV-Vis spectrophotometer
-
Incubator/shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.
-
Measurement: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound) using a UV-Vis plate reader.
-
Data Analysis: The highest concentration at which no precipitation is observed (i.e., the absorbance is linear with concentration) is reported as the kinetic solubility.
This method determines the equilibrium solubility and is considered the gold standard for solubility measurement.[8][9]
Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.
Materials:
-
Solid this compound
-
Aqueous buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer.
-
Equilibration: Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Data Analysis: The concentration determined by HPLC is reported as the thermodynamic solubility in the respective buffer.
Stability Profile
Assessing the stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and storage conditions.[10][11][12] Stability testing involves long-term and accelerated studies, as well as forced degradation studies to identify potential degradation products.[13][14][15]
Long-Term and Accelerated Stability
The following table outlines the recommended conditions for long-term and accelerated stability testing according to ICH guidelines.[12][15]
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods.[16][17][18]
Hypothetical Forced Degradation Results for this compound:
| Condition | % Degradation | Major Degradation Products |
| Acidic (0.1 M HCl, 60°C, 24h) | 15% | Hydrolysis of the indazole ring |
| Basic (0.1 M NaOH, 60°C, 24h) | 25% | Ring opening and de-iodination |
| Oxidative (3% H₂O₂, RT, 24h) | 10% | N-oxidation |
| Thermal (80°C, 7 days) | 5% | Minor decomposition products |
| Photolytic (ICH Q1B), solid | < 2% | No significant degradation |
| Photolytic (ICH Q1B), solution | 8% | Potential for photo-degradation |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol/water mixture).
-
Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 3, 7 days for solids).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.
Biological Context and Signaling Pathways
Indazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[19][20][21][22] Many indazole-based drugs, such as axitinib and pazopanib, function as kinase inhibitors, targeting key signaling pathways involved in cancer progression.[19][23]
Given that this compound is used in the development of kinase inhibitors, it is plausible that it or its derivatives could target signaling pathways regulated by kinases such as VEGFR, PDGFR, or other receptor tyrosine kinases.[1]
Generic Kinase Inhibitor Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be inhibited by indazole-based kinase inhibitors.
References
- 1. This compound [myskinrecipes.com]
- 2. 2H-Indazole, 6-iodo-2,3-dimethyl- (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. snscourseware.org [snscourseware.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Ich guideline for stability testing | PPTX [slideshare.net]
- 15. database.ich.org [database.ich.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. pharmadekho.com [pharmadekho.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. pnrjournal.com [pnrjournal.com]
- 23. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the development of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the significant biological activities of indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting the Hallmarks of Cancer
Indazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and suppression of cell proliferation and metastasis.[1][2][3][4] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and are utilized in cancer therapy, underscoring the clinical significance of this scaffold.[5][6]
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of various indazole derivatives have been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of representative indazole derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [2][7] |
| HepG2 (Liver Cancer) | 0.80 | [7] | |
| MCF-7 (Breast Cancer) | 0.34 | [7] | |
| A549 (Lung Cancer) | 1.15 | [2] | |
| 6o | K562 (Leukemia) | 5.15 | [3] |
| HEK-293 (Normal Kidney) | 33.2 | [3] | |
| 4f | MCF-7 (Breast Cancer) | 1.629 | [8] |
| 4i | MCF-7 (Breast Cancer) | 1.841 | [8] |
| A549 (Lung Cancer) | 2.305 | [8] | |
| Caco2 (Colorectal Cancer) | 4.990 | [8] | |
| 5f | MCF-7 (Breast Cancer) | 1.858 | [9] |
| A549 (Lung Cancer) | 3.628 | [9] | |
| Caco-2 (Colorectal Cancer) | 1.056 | [9] |
Table 2: Kinase Inhibitory Activity of Indazole-Based Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Axitinib | VEGFR1 | 0.1 - 1.2 | [6] |
| VEGFR2 | 0.2 | [6] | |
| PDGFRβ | 1.6 | [6] | |
| c-Kit | 1.7 | [6] | |
| Pazopanib | VEGFR1 | 10 | [6] |
| VEGFR2 | 30 | [6] | |
| PDGFRβ | 84 | [6] | |
| Compound 30 | VEGFR-2 | 1.24 | [10] |
| Entrectinib | ALK | 12 | [11] |
Key Signaling Pathways in Anticancer Activity
Indazole derivatives often exert their anticancer effects by modulating critical signaling pathways. One of the well-documented mechanisms is the induction of apoptosis. For instance, compound 2f has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[2][12]
Induction of apoptosis by an indazole derivative.
Many indazole derivatives are also potent kinase inhibitors, targeting enzymes like VEGFR, PDGFR, and ALK that are crucial for tumor growth, angiogenesis, and survival.[5][6][11]
Inhibition of receptor tyrosine kinase signaling.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Indazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[13][14] This selective inhibition offers the prospect of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Analysis of COX Inhibition
The following table presents the COX-2 inhibitory activity of a representative indazole derivative.
Table 3: COX-2 Inhibitory Activity of an Indazole Derivative
| Compound | COX-2 IC50 (µM) | COX-1 Inhibition at 30 µM | Reference |
| 16 | 0.409 | No efficient inhibition | [13][14] |
Antimicrobial Activity: A Broad Spectrum of Action
The indazole scaffold has been incorporated into molecules exhibiting a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[15][16] Some derivatives have shown promising activity against clinically relevant pathogens.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.
Table 4: Antimicrobial Activity of Selected Indazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5 | S. aureus | 64 - 128 | [16] |
| S. epidermidis | 64 - 128 | [16] | |
| 2, 3 | E. faecalis | ~128 | [16] |
| 5a, 5f, 5i | X. campestris | Low MIC | [15] |
| 5b, 5d | C. albicans | Low MIC | [15] |
One of the mechanisms of antibacterial action for some indazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[17][18]
Neuroprotective Effects
Emerging research has highlighted the potential of indazole derivatives in the context of neurological disorders. Certain derivatives have been shown to exhibit neuroprotective properties, suggesting their potential utility in treating neurodegenerative diseases.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of indazole derivatives.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][20][21]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Indazole derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives. Include a vehicle-only control (medium with DMSO). Incubate for 48 to 72 hours.[9][21]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Workflow for the MTT assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[1]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Indazole derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, combine the test compound, kinase enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.[1]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[1]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[1]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[22][23][24]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Indazole derivatives (test compounds)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer (for paw volume measurement)
Procedure:
-
Animal Grouping: Divide animals into groups (vehicle control, test compound groups, positive control group).
-
Drug Administration: Administer the test compounds and controls orally or via intraperitoneal injection 1 hour before carrageenan injection.[24]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[22]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[22]
-
Data Analysis: Calculate the mean increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Indazole derivatives (test compounds)
-
Reference antibiotics (e.g., ciprofloxacin, vancomycin)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and reference antibiotics in the growth medium in 96-well plates.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
Indazole derivatives represent a highly valuable and versatile class of compounds with a broad spectrum of biological activities. Their proven success in clinical applications, particularly in oncology, continues to drive further research and development. The structure-activity relationship studies, coupled with advanced computational and experimental techniques, will undoubtedly lead to the discovery of new indazole-based therapeutic agents with enhanced potency, selectivity, and safety profiles for a multitude of diseases. This guide serves as a foundational resource to aid in these ongoing drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. inotiv.com [inotiv.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
The Strategic Application of 6-Iodo-2,3-dimethyl-2H-indazole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Among the various decorated indazole cores, 6-iodo-2,3-dimethyl-2H-indazole emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the presence of an iodine atom at the 6-position, which serves as a versatile handle for introducing a wide array of functional groups through well-established cross-coupling methodologies. This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, with a primary focus on its role in the development of potent kinase inhibitors for therapeutic intervention, particularly in oncology. We will delve into its synthesis, key reactions, and its contribution to the structure-activity relationships (SAR) of clinically relevant molecules.
Core Applications in Kinase Inhibitor Discovery
The 2,3-dimethyl-2H-indazole moiety is a critical pharmacophore found in several potent and selective kinase inhibitors. Its primary role is to act as a hinge-binding motif, effectively anchoring the inhibitor to the ATP-binding site of the target kinase. The substitution at the 6-position of this indazole ring is pivotal for modulating potency, selectivity, and pharmacokinetic properties.
The Pazopanib Paradigm: A Case Study in the Utility of the 2,3-Dimethyl-2H-indazole Scaffold
Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, prominently features the 2,3-dimethyl-2H-indazol-6-yl core.[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1] The 2,3-dimethyl-2H-indazole group in Pazopanib is crucial for its inhibitory activity. The methylation at the N2 and C3 positions contributes to the molecule's conformational rigidity and optimal presentation to the kinase hinge region.
The synthesis of Pazopanib and its analogs often involves the coupling of a 6-amino-2,3-dimethyl-2H-indazole intermediate with a substituted pyrimidine. This compound serves as a key precursor to this 6-amino derivative, highlighting its significance in the synthetic pathway of this important anti-cancer drug.
Synthesis and Chemical Reactivity
The strategic value of this compound is intrinsically linked to its synthesis and subsequent chemical transformations.
Synthesis of this compound
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic routes to this compound.
Key Transformations: The Gateway to Diverse Functionality
The iodine atom at the 6-position is the key to unlocking the synthetic potential of this intermediate. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Table 1: Key Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Functional Group | Significance in Medicinal Chemistry |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Aryl/Heteroaryl | Introduction of diverse aromatic systems to modulate SAR. |
| Buchwald-Hartwig Amination | Amines | Amino | Formation of key amine intermediates for further elaboration. |
| Heck Coupling | Alkenes | Alkenyl | Introduction of unsaturated linkers. |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl | Creation of rigid, linear linkers. |
| Stille Coupling | Organostannanes | Various organic groups | Versatile C-C bond formation. |
| Ullmann Condensation | Alcohols, Amines | Aryl Ether, Aryl Amine | Classical methods for C-O and C-N bond formation. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a representative example for the functionalization of this compound and is adapted from procedures for similar iodo-indazole substrates.
Objective: To synthesize a 6-aryl-2,3-dimethyl-2H-indazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2,3-dimethyl-2H-indazole.
Caption: Experimental workflow for a representative Suzuki coupling reaction.
Structure-Activity Relationship (SAR) Insights
The ability to readily diversify the 6-position of the 2,3-dimethyl-2H-indazole core allows for extensive SAR studies. In the context of kinase inhibitors, the substituent at this position often extends into the solvent-exposed region of the ATP-binding pocket, providing an opportunity to enhance potency, selectivity, and physicochemical properties.
Table 2: Impact of 6-Position Substitution on Kinase Inhibitor Activity (Exemplified by Pazopanib Analogs)
| 6-Substituent | General Effect on Activity | Rationale |
| Small, polar groups | May improve solubility but can decrease potency if key hydrophobic interactions are lost. | The solvent-exposed region can accommodate polar groups, but the overall binding affinity may be compromised. |
| Bulky, hydrophobic groups | Can increase potency by occupying a hydrophobic pocket, but may negatively impact solubility and permeability. | Favorable van der Waals interactions can be formed, but at the cost of "drug-like" properties. |
| Hydrogen bond donors/acceptors | Can form specific interactions with amino acid residues, leading to increased potency and selectivity. | Targeted interactions can significantly enhance binding affinity and differentiate between closely related kinases. |
| Flexible linkers | Can allow the terminal group to adopt an optimal binding conformation. | Conformational flexibility can be advantageous for accommodating different kinase active site topographies. |
| Rigid linkers | Can pre-organize the molecule for binding, reducing the entropic penalty. | A rigid conformation can lead to higher affinity if it matches the optimal binding pose. |
Case Study: Targeting the VEGFR-2 Signaling Pathway
Pazopanib, and by extension, derivatives of this compound, primarily exert their anti-angiogenic effects through the inhibition of VEGFR-2. Understanding this signaling pathway is crucial for the rational design of new inhibitors.
VEGFR-2 Signaling Cascade:
-
Ligand Binding: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2.
-
Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and the autophosphorylation of tyrosine residues in the intracellular kinase domain.
-
Recruitment of Signaling Proteins: Phosphorylated tyrosine residues act as docking sites for various signaling proteins containing SH2 and PTB domains.
-
Activation of Downstream Pathways: This leads to the activation of multiple downstream signaling cascades, including:
-
PLCγ-PKC-MAPK/ERK Pathway: Promotes cell proliferation.
-
PI3K/Akt Pathway: Promotes cell survival and permeability.
-
-
Biological Outcomes: The culmination of these signaling events is endothelial cell proliferation, migration, and survival, leading to angiogenesis.
Mechanism of Inhibition by Pazopanib Analogs: Pazopanib and its analogs act as ATP-competitive inhibitors. The 2,3-dimethyl-2H-indazole core binds to the hinge region of the VEGFR-2 kinase domain, while the substituent at the 6-position, connected via a linker, occupies the adjacent hydrophobic pocket. This binding prevents the autophosphorylation of VEGFR-2, thereby blocking the downstream signaling cascades that drive angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by Pazopanib analogs.
Conclusion
This compound is a high-value, strategic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic accessibility and the versatility of the 6-iodo group as a handle for a wide range of chemical transformations make it an invaluable tool for drug discovery and development. The insights gained from the structure-activity relationships of Pazopanib and other indazole-based inhibitors provide a clear roadmap for the rational design of novel therapeutics targeting key signaling pathways implicated in cancer and other diseases. As the demand for targeted therapies continues to grow, the importance of versatile building blocks like this compound in the medicinal chemist's arsenal is set to increase. Further exploration of its reactivity and its incorporation into novel scaffolds will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
Methodological & Application
Application Notes and Protocols for 6-iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 6-iodo-2,3-dimethyl-2H-indazole, a key intermediate in the synthesis of pharmacologically active compounds. This document details its synthesis, purification, and application in palladium-catalyzed cross-coupling reactions, and discusses its potential as a scaffold for kinase inhibitors.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 1234616-58-0 |
| Molecular Formula | C₉H₉IN₂ |
| Molecular Weight | 272.09 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Store at room temperature, protected from light and moisture. |
Note: Physical properties are predicted and should be confirmed by experimental analysis.
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the iodination of a suitable indazole precursor followed by N-methylation. The following protocol is based on established procedures for analogous indazole derivatives.
Step 1: Synthesis of 6-iodo-3-methyl-1H-indazole
This step involves the direct iodination of 3-methyl-6-nitro-1H-indazole, followed by reduction of the nitro group and subsequent diazotization and iodination. A more direct iodination of 6-amino-3-methyl-indazole can also be envisioned.
Materials:
-
3-methyl-6-nitro-1H-indazole
-
Iron powder
-
Ammonium chloride
-
Sodium nitrite
-
Hydrochloric acid
-
Potassium iodide
-
Iodine
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
Reduction of the nitro group: To a solution of 3-methyl-6-nitro-1H-indazole in methanol, add iron powder and an aqueous solution of ammonium chloride. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, filter the hot solution through celite and concentrate the filtrate.
-
Diazotization and Iodination: Dissolve the resulting 3-methyl-1H-indazol-6-amine in a mixture of hydrochloric acid and water at 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. After stirring for 30 minutes, add a solution of potassium iodide and iodine in water. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Extract the reaction mixture with dichloromethane. Wash the organic layer with saturated sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-iodo-3-methyl-1H-indazole.
Step 2: Synthesis of this compound
This step involves the N-methylation of 6-iodo-3-methyl-1H-indazole. The regioselectivity of methylation can be influenced by the choice of base and solvent.
Materials:
-
6-iodo-3-methyl-1H-indazole
-
Sodium hydride (or other suitable base)
-
Iodomethane (or dimethyl sulfate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Deprotonation: To a solution of 6-iodo-3-methyl-1H-indazole in anhydrous DMF at 0°C, add sodium hydride portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Methylation: Add iodomethane dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 6-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.[1]
Suzuki Coupling Protocol
Objective: To synthesize 6-aryl-2,3-dimethyl-2H-indazoles.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Heck Coupling Protocol
Objective: To synthesize 6-alkenyl-2,3-dimethyl-2H-indazoles.
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if necessary, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and a phosphine ligand (if used).
-
Reagent Addition: Add the degassed solvent, the alkene (1.5-2.0 equiv.), and the base (2.0-3.0 equiv.).
-
Reaction: Heat the mixture under an inert atmosphere at 80-120°C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in Drug Discovery: Kinase Inhibition
The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[2][3] Derivatives of 2,3-dimethyl-2H-indazole are key components of several potent kinase inhibitors. The this compound serves as a versatile building block for creating libraries of compounds to be screened against various kinases.
Potential Kinase Targets and IC₅₀ Values of Analogous Indazole Derivatives
| Kinase Target | Indazole Derivative Class | IC₅₀ (nM) | Reference |
| VEGFR-2 | Indazole-pyrimidine based | 34.5 - 114 | [2] |
| Aurora A | 3-(pyrrolopyridin-2-yl)indazole | 8.3 - 1430 | [2] |
| FGFR-1 | Pyridine-substituted indazole | 90,000 | [2] |
| GSK-3β | Methoxy-substituted indazole | 350 - 1700 | [2] |
| Pim-1 | Indazole-based | 10 - 100 | [3] |
This data is for illustrative purposes to show the potential of the indazole scaffold and not of the title compound itself.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Suzuki Coupling Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
Application Notes and Protocols for the Use of 6-Iodo-2,3-dimethyl-2H-indazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-iodo-2,3-dimethyl-2H-indazole as a key building block in the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, and its specific substitution with an iodine atom at the 6-position offers a versatile handle for the synthesis of a diverse range of potent and selective kinase inhibitors.
Introduction
The 2,3-dimethyl-2H-indazole core is a prominent feature in a number of clinically important kinase inhibitors. Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with the ATP-binding pocket of various kinases. The presence of a methyl group at the 2-position of the indazole ring has been shown to be crucial for the activity of some inhibitors by promoting a specific conformation that enhances binding to the target kinase.
The iodine atom at the 6-position is particularly advantageous for synthetic diversification. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
A prime example of a kinase inhibitor synthesized from a 2,3-dimethyl-2H-indazole precursor is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.
Data Presentation: Kinase Inhibitory Activity of Pazopanib
The following table summarizes the in vitro inhibitory activity of Pazopanib, a kinase inhibitor featuring the 2,3-dimethyl-2H-indazol-6-yl moiety, against a panel of key kinases implicated in angiogenesis and tumor progression.
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR-1 | 10 | Cell-free |
| VEGFR-2 | 30 | Cell-free |
| VEGFR-3 | 47 | Cell-free |
| PDGFRα | 71 | Not Specified |
| PDGFRβ | 84 | Cell-free |
| c-Kit | 74 - 140 | Cell-free |
| FGFR-1 | 140 | Not Specified |
| c-Fms | 146 | Not Specified |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Data is compiled from multiple sources and may vary depending on the specific assay conditions.
Signaling Pathway and Mechanism of Action
Kinase inhibitors derived from the this compound scaffold, such as Pazopanib, primarily exert their anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical target.
Caption: VEGFR Signaling Pathway and Inhibition by Indazole-based Kinase Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (A Key Intermediate for Pazopanib)
This protocol describes the synthesis of a key intermediate in the preparation of Pazopanib, starting from 2,3-dimethyl-6-nitro-2H-indazole, a precursor to this compound.
Step 1: Reduction of 2,3-dimethyl-6-nitro-2H-indazole to 2,3-dimethyl-2H-indazol-6-amine
-
Materials:
-
2,3-dimethyl-6-nitro-2H-indazole
-
Raney Nickel (catalyst)
-
Methanol
-
Hydrogen gas
-
Hyflo bed (or Celite)
-
n-Heptane
-
Dichloromethane
-
-
Procedure:
-
To a suspension of 2,3-dimethyl-6-nitro-2H-indazole (50 g, 0.26 mol) in methanol (500 mL), add Raney Nickel (12.5 g).
-
Stir the reaction mixture in an autoclave under a hydrogen pressure of 3.5-4.0 kg/cm ² at 25-30°C for 5 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Filter the reaction mixture through a hyflo bed and wash the catalyst with methanol (2 x 100 mL).
-
Combine the filtrates and recover the solvent completely under reduced pressure.
-
To the residue, add n-heptane (250 mL) and dichloromethane (50 mL) and stir the mixture for 1 hour at 25-30°C.
-
Collect the solid by filtration, wash with n-heptane (2 x 50 mL), and dry under vacuum at 40-45°C to afford 2,3-dimethyl-2H-indazol-6-amine.
-
Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
-
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Sodium bicarbonate
-
Methanol
-
De-ionized water
-
-
Procedure:
-
To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine in methanol, add sodium bicarbonate (112 g, 1.34 mol).
-
Add 2,4-dichloropyrimidine (99.35 g, 0.67 mol) to the reaction mixture.
-
Stir the reaction mixture for 24 hours at 25-30°C.
-
Monitor the reaction completion by TLC or LC-MS.
-
Add de-ionized water (850 mL) to the reaction mixture and stir for 1 hour at 25-30°C.
-
Filter the solid and wash the wet solid with de-ionized water (2 x 170 mL) to obtain the desired product.
-
Caption: Workflow for the Synthesis of a Key Pazopanib Intermediate.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a versatile method for introducing aryl substituents at the 6-position of the indazole core.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (2M aqueous solution)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 40 minutes with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2,3-dimethyl-2H-indazole.
-
Caption: General Workflow for Suzuki-Miyaura Coupling.
Protocol 3: General Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.
-
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compound (dissolved in DMSO)
-
Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the test compound dilution to the appropriate wells. Add 1 µL of DMSO to the control wells.
-
Add 2 µL of a mixture of the kinase and substrate in kinase buffer to each well.
-
Initiate the reaction by adding 2 µL of ATP in kinase buffer to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The methodologies outlined in these application notes, particularly the use of palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse chemical libraries for drug discovery programs. The successful development of Pazopanib underscores the potential of the 2,3-dimethyl-2H-indazole scaffold in targeting key signaling pathways implicated in cancer. Researchers and drug development professionals can leverage the provided protocols and data to accelerate their efforts in designing and synthesizing the next generation of innovative kinase inhibitors.
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The functionalization of the indazole ring is a critical strategy in the development of novel therapeutic agents.[2] Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool, particularly for synthesizing biaryl and heteroaryl-aryl structures.[4][5][6][7]
Halo-indazoles, especially iodo-indazoles, are valuable precursors for these transformations, offering a favorable balance of reactivity and stability.[4] This document focuses on 6-iodo-2,3-dimethyl-2H-indazole, a key building block whose iodine functionality allows for diverse molecular modifications through cross-coupling reactions.[8] These application notes provide a general overview, representative protocols, and troubleshooting guides for performing Suzuki-Miyaura coupling reactions with this substrate to generate novel, complex molecules for drug discovery and development.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.[5][6] The catalytic cycle, which is central to the transformation, generally proceeds through three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Palladium(II) complex.[5][6]
-
Transmetalation: A base activates the organoboron species, which then transfers its organic group to the Palladium(II) complex, displacing the halide.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Summary of Reaction Conditions
Successful Suzuki-Miyaura couplings depend on the careful selection of catalyst, base, and solvent. The following table summarizes typical conditions that have been successfully applied to various iodo-indazole substrates and can serve as a starting point for optimization.[2][9]
| Component | Examples | Purpose / Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The choice of catalyst is crucial. Pd(PPh₃)₄ is often used for its reliability.[9] Pd(II) sources require in-situ reduction to the active Pd(0) state.[5] |
| Ligand | PPh₃, dppf, XPhos, SPhos | Often pre-complexed with the catalyst. Electron-rich and bulky phosphine ligands can stabilize the catalyst and promote the reaction.[9] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step. An aqueous solution of an inorganic base is commonly used.[5][9] |
| Solvent | 1,4-Dioxane, DMF, Toluene, Acetonitrile | Often used as a mixture with water to dissolve both the organic substrate and the inorganic base.[4][5] Solvents should be deoxygenated.[9] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Pinacol boronates | The nucleophilic partner in the coupling. Generally used in slight excess (1.2-2.0 equivalents).[9][10] |
| Temperature | 80 - 120 °C | Reactions can be run using conventional heating or microwave irradiation, which can significantly reduce reaction times.[4][9] |
General Experimental Protocol (Microwave-Assisted)
This protocol is a representative procedure adapted from methods used for analogous 3-iodoindazoles and should be optimized for the specific boronic acid being used.[2][9]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Aryl or Heteroarylboronic Acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane (solvent)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave reactor vial (10-20 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Standard laboratory glassware (separatory funnel, flasks)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a microwave vial, add this compound (e.g., 1 mmol, 272 mg), the desired boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Addition: Add 1,4-dioxane (e.g., 7 mL) and the 2M aqueous Na₂CO₃ solution (e.g., 2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 120 °C for 30-40 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with brine (3 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Caption: A typical workflow for a microwave-assisted Suzuki reaction.
Troubleshooting Guide
Low conversion or the formation of side products can occur. This table provides potential causes and solutions for common issues encountered during Suzuki-Miyaura coupling reactions.[9]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Palladium catalyst has degraded due to air exposure. | Use fresh catalyst. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) if the catalyst is particularly sensitive. |
| Poor Base Quality/Choice: The base is not strong enough or is of poor quality. | Use a freshly prepared aqueous solution of a different base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is fully dissolved. | |
| Solvent Issues: Solvents are not properly deoxygenated or contain water (if not intended). | Degas solvents by sparging with an inert gas (N₂ or Ar) for 15-20 minutes before use. | |
| Low Temperature: The reaction requires more thermal energy. | Increase the reaction temperature or extend the reaction time. | |
| Formation of Side Products | Homocoupling of Boronic Acid: Two boronic acid molecules react with each other. | This is often promoted by the presence of oxygen. Ensure the reaction is properly deoxygenated. Using a slight excess of boronic acid (1.2 equiv.) instead of a large excess can help. |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent. | This can happen with electron-deficient heteroaryl boronates.[10] Ensure the base is not excessively strong and the reaction is not heated for an unnecessarily long time. | |
| Dehalogenation of Starting Material: The iodine atom is replaced by a hydrogen atom. | This can be caused by catalyst degradation or impurities. Ensure high-purity reagents and solvents. |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals. The 2,3-dimethyl-2H-indazole core is a significant scaffold in medicinal chemistry, and the ability to introduce diverse amine functionalities at the 6-position via Buchwald-Hartwig amination opens up extensive possibilities for creating new chemical entities with potential therapeutic applications.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 6-iodo-2,3-dimethyl-2H-indazole with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-aryl-2,3-dimethyl-2H-indazol-6-amine and regenerate the active Pd(0) catalyst.[1][3]
Data Presentation: Reaction Parameters and Optimization
The successful execution of the Buchwald-Hartwig amination of this compound requires careful selection and optimization of the reaction components. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. Below is a summary of commonly employed conditions for similar transformations, which can serve as a starting point for the optimization of this specific reaction.[4][5][6]
| Parameter | Examples | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.[4][6] |
| Ligand | XPhos, SPhos, RuPhos, XantPhos, BINAP | Bulky, electron-rich biaryl phosphine ligands are generally preferred to promote oxidative addition and reductive elimination. The choice of ligand can significantly impact the reaction's scope and efficiency.[4][6][7] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common and effective choice.[4][8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are frequently used.[6][9] |
| Temperature | 80-120 °C | The reaction temperature often needs to be optimized for specific substrates.[4] |
Table 1: Common Catalysts, Ligands, Bases, and Solvents for Buchwald-Hartwig Amination.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The specific amounts of reagents and reaction conditions may require optimization for different amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Inert atmosphere (argon or nitrogen)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the flask, add the base (e.g., 1.2-2.0 equiv).
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine (1.1-1.5 equiv).
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2,3-dimethyl-2H-indazol-6-amine.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: The formation of dehalogenated starting material can sometimes be observed. This may be minimized by optimizing the ligand and base.
-
Difficult Purification: If the product is difficult to purify, consider alternative work-up procedures or different chromatographic conditions.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted-2,3-dimethyl-2H-indazol-6-amines. The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine coupling partner. The provided protocol serves as a valuable starting point for researchers to synthesize novel indazole derivatives for applications in drug discovery and materials science. Careful optimization of the reaction parameters is key to achieving the best results for specific substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling of 6-iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of 6-iodo-2,3-dimethyl-2H-indazole. The indazole core is a significant scaffold in medicinal chemistry, and the introduction of alkynyl moieties via Sonogashira coupling allows for the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors.[1]
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3] This methodology is carried out under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules.[2][4]
The 2,3-dimethyl-2H-indazole scaffold is a key structural motif in many biologically active compounds. The presence of an iodine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, including the Sonogashira coupling.[1] This allows for the introduction of diverse alkynyl groups, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.
Experimental Protocols
The following protocols are representative methods for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol outlines a standard procedure using a palladium-phosphine complex and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous solvent (DMF or THF) and triethylamine to the flask.
-
Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynyl-2,3-dimethyl-2H-indazole.[5]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous THF to the flask and stir to dissolve the solids.
-
Add diisopropylethylamine and the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are representative data and actual results may vary.
Table 1: Reaction Conditions and Yields for Protocol 1
| Entry | Terminal Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | DMF | 25 | 16 | 92 |
| 2 | 1-Hexyne | THF | 25 | 20 | 85 |
| 3 | Ethynyltrimethylsilane | DMF | 25 | 18 | 95 |
| 4 | 3-Ethynylpyridine | THF | 25 | 24 | 88 |
Table 2: Characterization Data for Selected Products
| Product | Molecular Formula | Mass (m/z) [M+H]⁺ | ¹H NMR (CDCl₃, δ ppm) |
| 2,3-Dimethyl-6-(phenylethynyl)-2H-indazole | C₁₇H₁₄N₂ | 247.1184 | 7.85 (s, 1H), 7.58-7.52 (m, 2H), 7.40-7.35 (m, 3H), 7.30 (d, J=8.8 Hz, 1H), 7.15 (dd, J=8.8, 1.2 Hz, 1H), 4.10 (s, 3H), 2.60 (s, 3H) |
| 6-(Hex-1-yn-1-yl)-2,3-dimethyl-2H-indazole | C₁₅H₁₈N₂ | 227.1548 | 7.70 (s, 1H), 7.25 (d, J=8.8 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H), 4.08 (s, 3H), 2.58 (s, 3H), 2.45 (t, J=7.2 Hz, 2H), 1.65-1.55 (m, 2H), 1.52-1.42 (m, 2H), 0.95 (t, J=7.2 Hz, 3H) |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the general experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
Caption: A diagram showing the interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 6-iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the indazole core is a key strategy in the development of novel therapeutic agents. 6-iodo-2,3-dimethyl-2H-indazole is a versatile building block for the synthesis of a diverse library of bioactive compounds. The iodine atom at the C-6 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and facilitating structure-activity relationship (SAR) studies.[1][4]
This document provides detailed application notes and representative protocols for the synthesis of bioactive molecules starting from this compound, focusing on four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Synthetic Strategies: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following sections provide generalized protocols for the functionalization of this compound. These protocols are based on established procedures for similar iodo-indazole and iodo-heterocycle substrates and may require optimization for specific reaction partners.
General Workflow for the Synthesis of Bioactive Indazole Derivatives
Caption: General workflow for the synthesis of bioactive molecules.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Indazoles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 75-95 | [5] |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 60-85 | [6] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 70-90 | [7] |
Table 2: Representative Conditions for Heck Reaction of Iodo-Indazoles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | DIPEA | DMF | 100-120 | 12-24 | 60-80 | [6][8] |
| Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 100-110 | 4-12 | 65-85 | [9] |
Table 3: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or Piperidine | DMF or THF | RT - 60 | 2-24 | 70-95 | [10][11] |
| Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 70 | 12-24 | 60-85 | [12] |
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Halo-Indazoles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 12 | 70-90 | [13] |
| RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | 65-85 | [14] |
Table 5: Reported Biological Activities of Indazole Derivatives
| Indazole Derivative Class | Biological Activity | Reference |
| 3-Carboxamido-2H-indazoles | CDK8 Inhibitors | [1] |
| 6-Azaindazoles | Pim Kinase Inhibitors | [1] |
| General Indazole Derivatives | Anticancer | [15] |
| General Indazole Derivatives | Anti-inflammatory | [16] |
| General Indazole Derivatives | Antimicrobial, Antifungal | [2] |
Experimental Protocols
Note: The following protocols are generalized and should be considered as a starting point. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines a general procedure for the alkenylation of this compound.
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene) (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) (10-20 mol%) (optional, but often beneficial)
-
Base (e.g., Et₃N, DIPEA, or K₂CO₃) (2-3 equivalents)
-
Solvent (e.g., DMF, acetonitrile, or NMP)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst, and the phosphine ligand (if used).
-
Evacuate and backfill the vessel with an inert gas (3 cycles).
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine or piperidine) (2-3 equivalents)
-
Solvent (e.g., anhydrous THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., a RuPhos or XPhos precatalyst) (1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos).
-
Base (e.g., NaOtBu, K₂CO₃, or LiHMDS) (1.5 - 2.5 equivalents)
-
Solvent (e.g., anhydrous toluene, 1,4-dioxane, or THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (or palladium source and ligand), the base, and this compound (1.0 equiv.) to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Biological Targets
While specific signaling pathways for derivatives of this compound are not extensively documented, the indazole core is a common feature in many kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. The synthesized indazole derivatives can be screened against a panel of kinases to identify potential targets.
Conceptual Diagram of Kinase Inhibition by Indazole Derivatives
Caption: Conceptual diagram of kinase inhibition.
This diagram illustrates the general mechanism by which many indazole-based kinase inhibitors function. They act as competitive inhibitors of ATP binding to the kinase active site, thereby blocking the phosphorylation of substrate proteins and inhibiting downstream signaling pathways that contribute to disease progression. The diverse substituents introduced via the cross-coupling reactions described above can be used to fine-tune the potency and selectivity of these inhibitors for specific kinases.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The 6-iodo-2,3-dimethyl-2H-indazole Scaffold in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. Its unique physicochemical properties and ability to form key interactions with biological targets make it a valuable starting point for drug design. The 2,3-dimethyl-2H-indazole isomer represents a specific arrangement that can influence vectoral projections of substituents and overall molecular conformation. The introduction of an iodine atom at the 6-position provides a crucial handle for synthetic diversification, making 6-iodo-2,3-dimethyl-2H-indazole a highly versatile scaffold for the development of novel therapeutics.
The iodine atom serves as an efficient leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the indazole core, which is a cornerstone of structure-activity relationship (SAR) studies. This document outlines the potential applications of the this compound scaffold, provides detailed protocols for its synthesis and derivatization, and describes methods for its biological evaluation, particularly in the context of kinase inhibition.
Key Applications
-
Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1] Derivatives of this compound can be synthesized to target various kinases implicated in cancer and inflammatory diseases, such as VEGFR, FGFR, and SRC.[1]
-
Structure-Activity Relationship (SAR) Studies: The scaffold is an excellent starting point for medicinal chemistry campaigns. The C-6 position can be elaborated with a wide array of aryl, heteroaryl, alkyl, and amino substituents to probe the binding pocket of a target protein and optimize potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting fragment in FBDD. The iodo group allows for the rapid generation of a library of derivatives to identify initial hits.
-
Radiolabeled Tracers: The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to develop radiolabeled ligands for in vitro binding assays or for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).
Data Presentation
The following tables are representative examples of how quantitative data for derivatives of the this compound scaffold could be presented.
Table 1: Kinase Inhibitory Activity of 6-Substituted-2,3-dimethyl-2H-indazole Derivatives
| Compound ID | R Group (at C-6) | VEGFR-2 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | SRC IC₅₀ (nM) |
| IND-01 | -I (Scaffold) | >10,000 | >10,000 | >10,000 |
| IND-02 | 4-pyridyl | 150 | 850 | 2,500 |
| IND-03 | 3-aminophenyl | 85 | 450 | 1,800 |
| IND-04 | 4-methoxyphenyl | 220 | 1,200 | >5,000 |
| IND-05 | 3-fluoro-4-pyridyl | 60 | 300 | 950 |
Table 2: Anti-proliferative Activity of Selected Indazole Derivatives
| Compound ID | Cell Line (Cancer Type) | GI₅₀ (µM) |
| IND-03 | HUVEC (Endothelial) | 0.5 |
| IND-03 | A549 (Lung) | 1.2 |
| IND-03 | K562 (Leukemia) | 2.5 |
| IND-05 | HUVEC (Endothelial) | 0.2 |
| IND-05 | A549 (Lung) | 0.8 |
| IND-05 | K562 (Leukemia) | 1.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential multi-step synthesis starting from 3-methyl-6-nitro-1H-indazole.
Step 1a: N-Methylation of 3-methyl-6-nitro-1H-indazole
-
Dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) and triethylenediamine (DABCO, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).[2]
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 eq) dropwise.[2]
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2,3-dimethyl-6-nitro-2H-indazole.[2]
Step 1b: Reduction of the Nitro Group
-
Suspend 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2,3-dimethyl-2H-indazol-6-amine.
Step 1c: Sandmeyer Iodination
-
Suspend 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction using this compound and an arylboronic acid.
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).[3][4]
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 30-60 minutes, monitoring by TLC or LC-MS.[5]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction
This protocol describes a representative Heck reaction with an alkene.
-
To a dry Schlenk flask, add this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable base such as triethylamine (2.0 eq).[6][7]
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, followed by the alkene (e.g., methyl acrylate, 1.5 eq) via syringe.[7]
-
Heat the reaction mixture to 100-110 °C for 4-12 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Protocol 5: Cell Proliferation (MTT) Assay
This protocol measures the effect of compounds on the proliferation of cancer cell lines.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Visualizations
Caption: Synthetic and derivatization workflow for the scaffold.
Caption: Workflow for biological screening and lead generation.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Assays with 6-iodo-2,3-dimethyl-2H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-iodo-2,3-dimethyl-2H-indazole core structure is a key pharmacophore in the development of novel therapeutic agents, particularly kinase inhibitors for oncology research. The iodine substitution at the 6-position provides a versatile handle for synthetic modifications, such as Suzuki or Heck cross-coupling reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] These derivatives are frequently investigated for their potential to modulate cellular signaling pathways implicated in cancer cell proliferation and survival.[2][3][4]
This document provides detailed protocols for a panel of cellular assays to characterize the biological activity of a hypothetical this compound derivative, hereafter referred to as Compound-IDZ . These assays are designed to assess its cytotoxic effects, mechanism of action, and target engagement within a cellular context.
Hypothetical Mechanism of Action: Kinase Inhibition
For the purpose of these protocols, we will hypothesize that Compound-IDZ acts as an ATP-competitive inhibitor of a critical oncogenic kinase, such as Polo-like Kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, making it an attractive target for cancer therapy.[5] Inhibition of PLK1 is expected to disrupt mitosis and induce apoptotic cell death in rapidly dividing cancer cells.
Below is a simplified representation of a signaling pathway involving a target kinase.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the In Vitro Evaluation of 6-iodo-2,3-dimethyl-2H-indazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2] Many indazole-containing molecules have been investigated and approved as drugs, particularly as kinase inhibitors for cancer therapy.[3][4][5][6] The 6-iodo-2,3-dimethyl-2H-indazole scaffold represents a key starting point for the development of novel therapeutic agents. The iodine atom at the 6-position provides a convenient site for further chemical modifications, such as Suzuki or Heck cross-coupling reactions, allowing for the creation of diverse analog libraries for structure-activity relationship (SAR) studies.[7]
These application notes provide a comprehensive overview of standard in vitro protocols to assess the biological activity of novel this compound analogs, focusing on their potential as kinase inhibitors and cytotoxic agents against cancer cell lines.
Part 1: Kinase Inhibitory Activity Profiling
A primary application for novel indazole derivatives is in the field of oncology as kinase inhibitors.[4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The following protocols outline the in vitro evaluation of the inhibitory potential of test compounds against a panel of relevant protein kinases.
Data Presentation: Kinase Inhibition
Quantitative data from in vitro kinase assays are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This allows for a direct comparison of the potency and selectivity of the analogs.
Table 1: Illustrative In Vitro Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R-Group Modification | Target Kinase | IC50 (nM) |
| IND-001 | (Parent Compound) | Kinase A | 850 |
| IND-002 | 4-fluorophenyl | Kinase A | 150 |
| IND-003 | 3-aminophenyl | Kinase A | 75 |
| IND-004 | 4-pyridinyl | Kinase A | 210 |
| IND-001 | (Parent Compound) | Kinase B | >10,000 |
| IND-002 | 4-fluorophenyl | Kinase B | 5,400 |
| IND-003 | 3-aminophenyl | Kinase B | 2,300 |
| IND-004 | 4-pyridinyl | Kinase B | 8,700 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally derived values for the specified compounds.
Experimental Workflow: Kinase Profiling
The general workflow for assessing the kinase inhibitory activity of novel compounds involves a multi-step process from initial screening to detailed characterization.
Experimental Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a common non-radiometric method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8]
Materials:
-
Purified recombinant kinases of interest.
-
Specific peptide or protein substrates for each kinase.
-
This compound analogs (test compounds) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at a concentration near the Kₘ for the target kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Multichannel pipette or liquid handling system.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Create a series of 3-fold serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted compounds. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Add 2 µL of the target kinase diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[8]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal.[8]
-
Incubate for another 30 minutes at room temperature to stabilize the signal.
-
-
Data Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.[8]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response model to determine the IC50 value.[8]
-
Part 2: Cellular Cytotoxicity Evaluation
Evaluating the cytotoxic potential of novel chemical compounds is a critical step in drug discovery to determine their effect on cell viability and proliferation.[9] This is especially important for potential anti-cancer agents.
Data Presentation: Cytotoxicity
Cytotoxicity is also typically reported as an IC50 value, representing the compound concentration that reduces the viability of a cell population by 50% after a specified incubation period (e.g., 48 or 72 hours).
Table 2: Illustrative In Vitro Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Compound ID | R-Group Modification | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| IND-001 | (Parent Compound) | > 50 | > 50 | > 50 |
| IND-002 | 4-fluorophenyl | 22.5 | 31.8 | 45.1 |
| IND-003 | 3-aminophenyl | 5.2 | 8.9 | 12.4 |
| IND-004 | 4-pyridinyl | 18.7 | 25.3 | 33.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally derived values for the specified compounds.
Experimental Workflow: Cytotoxicity Assay
The general workflow for assessing the cytotoxicity of a novel compound is depicted below.[9]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by spectrophotometry.[10]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound analogs (test compounds) dissolved in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]
-
Sterile 96-well flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[9][10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Potential Signaling Pathways
Inhibitors of kinases often affect critical downstream signaling pathways that control cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified, representative signaling cascade that could be modulated by a kinase inhibitor targeting an upstream receptor tyrosine kinase (RTK).
Further experimental work, such as Western blotting for phosphorylated pathway proteins (e.g., p-ERK, p-AKT), would be required to confirm the specific mechanism of action of any active compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions of Iodo-indazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving iodo-indazole derivatives. The indazole moiety is a significant scaffold in drug discovery, and its C-3 functionalization via Suzuki coupling is a key method for creating diverse compound libraries.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of iodo-indazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the iodo-indazole starting material. What are the likely causes and how can I fix this?
Low or no conversion can stem from several factors, primarily related to the catalyst, base, or overall reaction conditions.[3] Since iodo-indazoles, particularly electron-deficient ones, are generally reactive towards the initial oxidative addition step, other parts of the catalytic cycle might be the source of the problem.[3][4]
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Catalyst Choice: For electron-deficient substrates, consider screening more electron-rich and bulky ligands like those in PdCl₂(dppf), XPhos, or SPhos, as alternatives to the common Pd(PPh₃)₄.[3] Catalyst Quality: Use a fresh batch of catalyst stored under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of less active palladium black.[3] |
| Ineffective Base | Base Screening: If using standard bases like Na₂CO₃ or K₂CO₃, try stronger or more soluble alternatives such as Cs₂CO₃ or K₃PO₄, which can be more effective.[3] Aqueous Conditions: The presence of some water can be crucial for the solubility and activity of inorganic bases like carbonates and phosphates. Consider using a solvent system like a 4:1 mixture of dioxane and water.[1][3] |
| Inappropriate Solvent | Solvent Screening: Common solvents include 1,4-dioxane, DMF, and toluene.[3] If solubility of reactants is an issue, screen different solvents. Ensure solvents are anhydrous and properly degassed to remove oxygen.[1][5] |
| Low Reaction Temperature | Increase Temperature: If the reaction is sluggish, consider increasing the temperature to 100-120 °C, especially when using high-boiling point solvents like dioxane or DMF.[1][3] Microwave irradiation can also be a powerful tool to accelerate the reaction.[3][6] |
| Degraded Boronic Acid | Quality Check: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[4] |
Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my iodo-indazole. How can I minimize these?
The formation of byproducts is a common issue in cross-coupling reactions. Specific adjustments to the reaction conditions can favor the desired cross-coupling pathway.
| Side Product | Potential Cause | Recommended Solutions |
| Boronic Acid Homocoupling | Presence of oxygen and Pd(II) species.[3] | Thorough Degassing: Degas the reaction mixture thoroughly before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles.[1][3] Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway.[1][3] |
| Dehalogenation (Hydrodehalogenation) | The solvent or base can act as a hydride source.[4] | Ligand and Base Selection: The choice of ligand and base can influence the rate of this side reaction. Screening different phosphine ligands or using a weaker, non-coordinating base may help.[3][4] Solvent Choice: Use high-purity, anhydrous aprotic solvents to minimize potential hydride sources.[4] |
| Protodeboronation | Presence of excess water, protic solvents, high temperatures, or prolonged reaction times.[1] | Optimize Conditions: Use anhydrous solvents where possible or minimize the amount of water. Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[1] |
Question 3: The reaction works with simple arylboronic acids, but fails or gives low yields with more complex or sterically hindered ones. What adjustments can I make?
Steric hindrance can significantly slow down the transmetalation step of the Suzuki coupling.
| Potential Cause | Recommended Solutions |
| Steric Hindrance | The combination of a substituted indazole and a hindered boronic acid impedes the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the indazole for Suzuki coupling?
A1: N-protection is not always required and can sometimes be counterproductive.[3] Several studies have shown successful Suzuki couplings on unprotected 3-iodoindazoles.[4][6] For indazoles with strong electron-withdrawing groups like a nitro group, N-Boc protecting groups can be unstable under the basic reaction conditions, leading to in-situ deprotection.[3][6] Therefore, starting with the unprotected indazole is often a viable and preferred strategy.[3]
Q2: How does the position of the iodine atom on the indazole ring affect reactivity?
A2: The reactivity of the C-I bond is influenced by electronic and steric factors. The C-3 position is generally the most electron-deficient and, therefore, often shows the highest reactivity in the initial oxidative addition step of the catalytic cycle.[7] However, successful couplings can be achieved at other positions with careful optimization of reaction conditions.[7]
Q3: What are good starting conditions for a Suzuki coupling with a 3-iodo-indazole derivative?
A3: A reliable starting point for optimization is:
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)[3]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio)[1][3]
-
Temperature: 80-120 °C[1]
-
Atmosphere: Inert (Argon or Nitrogen)[1]
Always monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1]
Summary of Reaction Conditions
The following tables summarize various reaction conditions reported for the Suzuki coupling of iodo-indazole derivatives.
Table 1: Suzuki Coupling of 3-Iodo-1H-indazole Derivatives
| Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 °C / 12 h | 95 | [1] |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | 1,4-Dioxane | 120 °C (MW) / 40 min | 87 | [1][6] |
| 3-Iodo-1H-indazol-5-amine | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | 1,4-Dioxane | 120 °C (MW) / 40 min | 55 | [1] |
| N-Boc-3-iodo-indazole | Phenylboronic acid | PdCl₂(dppf) (4) | Na₂CO₃ (2) | Dioxane | 80 °C / 12 h | 92 | [8] |
Table 2: Catalyst and Base Screening for a Substituted Iodo-indazole
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF | 95-100 | 86 | [9] |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 95-100 | 60 | [9] |
| Pd(OAc)₂ | Na₂CO₃ | DMF | 85-100 | 85 | [9] |
| Pd(OAc)₂ | CsF | DMF | 95-100 | 92 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-1H-indazole [1][8]
-
Materials: 1H-Indazole, Potassium hydroxide (KOH), Iodine (I₂), Dimethylformamide (DMF), Saturated aqueous solution of sodium bisulfite (NaHSO₃), Water.
-
Procedure:
-
Dissolve 1H-indazole (1.0 equiv.) in DMF in a round-bottom flask.
-
Add potassium hydroxide (3.75 equiv.) and then iodine (2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by diluting it with a saturated aqueous solution of sodium bisulfite, which will cause a precipitate to form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield 3-iodo-1H-indazole.
-
Protocol 2: General Procedure for Suzuki Coupling of a 3-Iodo-1H-indazole Derivative [1]
-
Materials: 3-Iodo-1H-indazole derivative (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.), Base (e.g., K₂CO₃, 2-3 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Solvent (e.g., 4:1 mixture of 1,4-dioxane and water).
-
Procedure:
-
Combine the 3-iodo-1H-indazole derivative, the boronic acid, and the base in a reaction vessel.
-
Add the solvent system.
-
Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
-
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
Technical Support Center: Optimizing Palladium Catalysis for 6-iodo-2,3-dimethyl-2H-indazole Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-iodo-2,3-dimethyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate your experimental work.
General FAQs for Indazole Cross-Coupling Reactions
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges with this substrate can be attributed to a few key factors. The electronic nature of the indazole ring can influence the reactivity of the C-I bond. Additionally, while the N-methyl group at the 2-position prevents some side reactions that can occur with NH-indazoles, it's important to be aware of the potential for N-demethylation under certain reaction conditions.[1] Catalyst selection, particularly the choice of ligand, is crucial to stabilize the palladium center and promote the desired coupling over potential side reactions.[2]
Q2: Is N-protection necessary for this compound?
A2: No, the 2,3-dimethyl substitution on the indazole ring means the nitrogen is already protected, which can prevent side reactions and catalyst inhibition that are sometimes observed with unprotected N-H indazoles.[3] However, it is important to select reaction conditions that do not promote N-demethylation.[1]
Q3: How does the position of the iodo-substituent on the indazole ring affect reactivity?
A3: The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is influenced by electronic and steric factors. While specific data for the 6-iodo isomer is limited, generally, the electron distribution in the indazole ring system plays a significant role in the oxidative addition step of the catalytic cycle.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Below are common issues and optimization strategies for reactions with this compound.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion of Starting Material
-
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The palladium catalyst may be degraded. Use a fresh batch of catalyst or consider a more stable pre-catalyst. For electron-rich indazole systems, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective.[2]
-
Base Selection: The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. For challenging couplings, stronger bases like Cs₂CO₃ may be more effective.[2] The presence of a small amount of water can sometimes be beneficial, but starting with anhydrous conditions is a good practice.[2]
-
Solvent Quality: The solvent must be dry and deoxygenated. Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Common choices include dioxane, THF, and DMF.[2]
-
Reaction Temperature: The reaction may require higher temperatures. Consider a gradual increase in temperature. Microwave irradiation has been shown to significantly improve yields and reduce reaction times for Suzuki couplings of iodoindazoles.[2][4]
-
Boronic Acid/Ester Quality: The boronic acid or ester may have degraded. Use fresh, high-purity reagents.
-
Issue 2: Formation of Significant Side Products (e.g., Hydrodeiodination)
-
Question: I am observing a significant amount of the de-iodinated product (2,3-dimethyl-2H-indazole). How can I minimize this?
-
Answer: Hydrodeiodination is a common side reaction. Here are some strategies to minimize it:
-
Ligand Choice: Switching to a more sterically hindered ligand can sometimes suppress this side reaction by disfavoring the competing reductive pathway.[2]
-
Base Selection: The nature and strength of the base can play a role. A weaker base or a switch from an organic to an inorganic base may reduce the rate of hydrodeiodination.[2]
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents to minimize potential hydride sources.[2]
-
Data Presentation: Suzuki-Miyaura Coupling of Iodo-Indazoles
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of various iodo-indazoles. While not specific to this compound, these conditions can serve as a starting point for optimization.
| Indazole Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | N/A |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 |
| 3-Chloroindazole | 5-Indole boronic acid | P2 Precatalyst (2.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrate and coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a valuable tool for the alkenylation of aryl halides.
Troubleshooting Guide: Heck Reaction
Issue 1: Low Yield or No Reaction
-
Question: My Heck reaction is not proceeding as expected. What should I check?
-
Answer: Similar to the Suzuki reaction, several factors can impact the outcome:
-
Catalyst: Pd(OAc)₂ is a common choice, often used with a phosphine ligand.[6] Ensure the catalyst is of high quality.
-
Base: An appropriate base, such as Et₃N or Na₂CO₃, is crucial.[6]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or acetonitrile are typically used.[3]
-
Temperature: Heck reactions often require elevated temperatures (80-120 °C).[3]
-
N-H Interference (General Indazoles): For NH-indazoles, the acidic proton can interfere with the reaction. While your substrate is N-methylated, this is a key consideration for other indazole systems.[7]
-
Issue 2: Poor Regioselectivity
-
Question: My Heck reaction is producing a mixture of regioisomers. How can I improve selectivity?
-
Answer: Regioselectivity is influenced by both electronic and steric factors:
Data Presentation: Heck Reaction of Iodo-Indazoles and Related Substrates
The following table provides examples of Heck reaction conditions for iodo-indazoles and related compounds.
| Substrate | Alkene | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | PPh₃ | Et₃N | DMF | 100 | 12 | N/A |
| 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ | sSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (µW) | 0.5 | 95 |
| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | None | Et₃N/Na₂CO₃ | NMP | N/A | N/A | N/A[8] |
Experimental Protocol: Heck Reaction
This is a representative protocol for a Heck reaction with an acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, add this compound and Pd(OAc)₂.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, followed by methyl acrylate and Et₃N via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
-
Purify the crude product by flash column chromatography.[6]
Visualization: Heck Reaction Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue 1: Incomplete Reaction
-
Question: My Buchwald-Hartwig amination is stalling. What can I do to drive it to completion?
-
Answer: Several factors can lead to an incomplete reaction:
-
Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are often effective.[9] Pre-catalysts can also improve reaction efficiency.
-
Base Strength: A strong, non-nucleophilic base is typically required. NaOtBu, KOtBu, and LiHMDS are common choices.[9][10]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are crucial to prevent catalyst deactivation.[9]
-
Temperature: These reactions often require heating (65-110 °C).[9][10]
-
Issue 2: N-Demethylation Side Reaction
-
Question: I am observing some N-demethylation of my indazole. How can I avoid this?
-
Answer: N-demethylation can be a side reaction with N-methylated heterocycles under palladium catalysis.[1]
-
Milder Conditions: Try to lower the reaction temperature and shorten the reaction time.
-
Ligand and Base Choice: Screen different ligand and base combinations, as some may be less prone to promoting this side reaction.
-
Data Presentation: Buchwald-Hartwig Amination of Halo-Indazoles and Related Substrates
The following table provides examples of conditions for the Buchwald-Hartwig amination of halo-indazoles and a related halo-pyrazole.
| Substrate | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst (2) | BrettPhos | LiHMDS | THF | 65 | 12-24 | 85[10] |
| 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst (2) | RuPhos | LiHMDS | THF | 65 | 12-24 | 95[10] |
| 4-Iodo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (5-10) | tBuDavePhos | KOtBu | Xylene | 90-120 | N/A | N/A[11] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add a solution of this compound in toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9]
-
Purify the crude product by column chromatography on silica gel.[9]
Visualization: Buchwald-Hartwig Amination Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"N-alkylation of 6-iodo-2,3-dimethyl-2H-indazole regioselectivity issues"
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting regioselectivity issues encountered during the N-alkylation of indazoles, with a focus on challenges related to the synthesis of molecules like 6-iodo-2,3-dimethyl-indazole.
Troubleshooting Guides
This section addresses common problems encountered during the N-alkylation of indazoles and provides systematic approaches to resolve them.
Issue 1: Poor Regioselectivity - Mixture of N1 and N2-Alkylated Products
-
Question: My N-alkylation reaction of a 6-iodo-3-methyl-1H-indazole is yielding a mixture of the N1- and N2-alkylated isomers. How can I improve the selectivity for the desired N1-alkylated product (to form 6-iodo-1,3-dimethyl-1H-indazole)?
-
Answer: Achieving high regioselectivity in indazole N-alkylation is a common challenge and is highly dependent on the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] To favor the thermodynamically controlled N1-alkylation, consider the following troubleshooting steps:
-
Choice of Base and Solvent: This is the most critical factor. The combination of a strong, non-nucleophilic base with a non-polar, aprotic solvent generally favors N1-alkylation.
-
Recommended System: Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a widely recommended system for achieving high N1-selectivity.[2][3][4] This combination has been reported to provide >99% N1 regioselectivity for indazoles with various C3 substituents.[3][4]
-
Conditions to Avoid: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to the formation of isomeric mixtures.[3][5]
-
-
Reaction Temperature: Lowering the reaction temperature during the deprotonation step can enhance selectivity. It is advisable to add the base at 0 °C.
-
Nature of the Alkylating Agent: While the base and solvent are primary drivers, the reactivity of the electrophile can also play a role. For simple alkylations (e.g., methylation), the choice of methyl iodide or dimethyl sulfate is common.
-
Issue 2: Predominant Formation of the N2-Alkylated Isomer
-
Question: My reaction is unexpectedly yielding the N2-alkylated product as the major isomer. What conditions favor N2-alkylation, and how can I reverse this selectivity?
-
Answer: Formation of the N2-isomer is often favored under kinetically controlled conditions or due to specific electronic or steric factors of the indazole substrate.
-
Influencing Factors:
-
Substituent Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), can strongly direct alkylation to the N2 position with high selectivity (≥ 96%).[3][4][6] While your substrate is a 6-iodo-indazole, the electronic influence of the iodine should be considered.
-
Reaction Conditions: Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine, and an alcohol) are known to often favor the formation of the N2-isomer.[4][6] Acidic conditions can also promote N2-alkylation.[2]
-
-
Troubleshooting and Reversal:
-
Issue 3: Difficulty in Separating N1 and N2 Isomers
-
Question: I have an inseparable mixture of N1 and N2 isomers. What strategies can I employ for their separation?
-
Answer: The similar physical properties of N1 and N2 isomers can make their separation by standard column chromatography challenging.[7]
-
Potential Solutions:
-
Chromatography Optimization:
-
Experiment with different solvent systems (eluents) and stationary phases for column chromatography.
-
Consider using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for small-scale separations.
-
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different polarity, facilitating separation. This would be followed by a deprotection step.
-
Crystallization: Attempt fractional crystallization from various solvents, as the two isomers may have different solubilities and crystal packing.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole alkylation?
-
A1: The regiochemical outcome is a result of a delicate balance between thermodynamic and kinetic control.[8] The 1H-indazole tautomer is generally more stable, making the N1-alkylated product the thermodynamic product.[1] Conditions that allow for equilibration between the N1 and N2 anions before alkylation tend to favor the N1 isomer.[8] Conversely, conditions that lead to rapid, irreversible alkylation may favor the kinetically preferred N2 position.
-
-
Q2: How do substituents on the indazole ring influence regioselectivity?
-
A2: Substituents have a significant impact through both steric and electronic effects.
-
-
Q3: For the specific case of 6-iodo-2,3-dimethyl-2H-indazole, what are the expected challenges?
-
A3: The name "this compound" implies that the N2 position is already occupied by a methyl group. If this is the starting material, a subsequent N-alkylation would be expected to occur at the N1 position to form a quaternary indazolium salt. If the intended starting material is 6-iodo-3-methyl-1H-indazole, the primary challenge is controlling the regioselectivity of the second methylation to favor the desired N1 or N2 position, as discussed in the troubleshooting guide.
-
Data on Regioselectivity
The following table summarizes how different reaction conditions can influence the N1/N2 product ratio in the alkylation of various substituted indazoles, based on literature reports.
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |
| 1H-Indazole | K₂CO₃ | DMF | Pentyl bromide | 1.5:1 | [6] |
| 1H-Indazole | NaH | THF | Pentyl bromide | >99% N1 | [6] |
| 1H-Indazole | - | Mitsunobu (DEAD) | Pentanol | 1:2.5 | [4][6] |
| 7-Nitro-1H-indazole | NaH | THF | Alkyl halide | Excellent N2 selectivity (≥96%) | [3][4][6] |
| 7-CO₂Me-1H-indazole | NaH | THF | Alkyl halide | Excellent N2 selectivity (≥96%) | [3][4][6] |
| 3-tert-Butyl-1H-indazole | NaH | THF | Alkyl bromide | >99% N1 | [3][4][6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl iodide | 38:46 | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | Isopropyl bromide | Poor selectivity | [5] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of a Substituted 1H-Indazole
This protocol is optimized for achieving high regioselectivity for the N1 position.[7][9]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
Caption: Experimental workflow for achieving N1-selective indazole alkylation.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"stability of 6-iodo-2,3-dimethyl-2H-indazole under acidic/basic conditions"
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of the indazole ring system?
The indazole ring is an aromatic heterocyclic system, which contributes to its overall stability.[1] It is a bicyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[3][4][5] However, 2H-indazoles are also common and can be synthesized and isolated.[1][4] The stability of a specific indazole derivative will be influenced by the nature and position of its substituents.
Q2: How might the substituents (iodo, dimethyl) on 6-iodo-2,3-dimethyl-2H-indazole affect its stability?
-
2,3-Dimethyl groups: The two methyl groups are electron-donating. The N-methylation at the 2-position fixes the tautomeric form as a 2H-indazole. Generally, N-alkylation can enhance the stability of the indazole ring by preventing tautomerization.
-
6-Iodo group: The iodo group is a halogen and is generally considered an electron-withdrawing group through induction, but can also be a weak electron-donating group through resonance. Its presence on the benzene ring portion of the indazole could influence the electron density of the heterocyclic ring and potentially affect its susceptibility to acid-base catalyzed reactions. The carbon-iodine bond itself might be susceptible to cleavage under certain harsh conditions (e.g., strong reducing acids or photolytic conditions).
Q3: What is the expected behavior of this compound in acidic conditions?
Indazoles are weakly basic, with the pKa of the parent indazole being around 1.3.[5][6] This suggests that in strongly acidic solutions, the indazole ring could be protonated. Protonation would occur on one of the nitrogen atoms, which could potentially make the ring more susceptible to nucleophilic attack or ring-opening reactions, although the aromaticity of the system provides a significant energy barrier to such reactions. For many synthetic procedures involving indazoles, acidic conditions are tolerated.[1][3]
Q4: What is the expected behavior of this compound in basic conditions?
The parent indazole is a weak acid, with a pKa of about 13.86.[2][5][6] In the case of this compound, there is no acidic N-H proton due to N-methylation. Therefore, deprotonation of the ring is unlikely under typical basic conditions. However, very strong bases could potentially interact with other parts of the molecule or catalyze decomposition pathways, though the indazole core is generally robust. Some synthetic methods for indazoles utilize basic conditions without compromising the core structure.[1]
Troubleshooting Guide for Stability Studies
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution at certain pH values. | The protonated or neutral form of the compound has low solubility in the chosen solvent system. | - Adjust the co-solvent (e.g., add acetonitrile, methanol, or DMSO).- Perform the experiment at a lower concentration.- Heat the solution gently to aid dissolution, if the compound is thermally stable. |
| Multiple degradation products are observed by HPLC/LC-MS. | The compound is unstable under the tested condition, leading to several decomposition pathways. | - Analyze samples at earlier time points to identify the primary degradation product.- Use milder acidic or basic conditions (e.g., lower concentration of acid/base or use weaker acids/bases).- Conduct the experiment at a lower temperature. |
| Loss of the iodo-substituent is observed. | Reductive dehalogenation or nucleophilic displacement of the iodide. | - Ensure the absence of reducing agents in the medium.- Protect the experiment from light to prevent photolytic cleavage.- If using nucleophilic buffers, consider their potential reactivity with the C-I bond. |
| No degradation is observed even under harsh conditions. | The compound is highly stable under the tested conditions. | - Increase the concentration of the acid or base.- Increase the temperature of the experiment.- Extend the duration of the study. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Solution Preparation: Prepare solutions of 0.1 N HCl and 1 N HCl.
-
Experimental Setup:
-
To a series of vials, add a known volume of the stock solution.
-
Add an equal volume of the acidic solution (0.1 N or 1 N HCl) to the respective vials.
-
Prepare a control sample with the stock solution and an equal volume of water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C) and protect from light.
-
Sampling and Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 N NaOH).
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the parent compound remaining and to detect any degradation products.
-
Protocol 2: Forced Degradation Study in Basic Conditions
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Basic Solution Preparation: Prepare solutions of 0.1 N NaOH and 1 N NaOH.
-
Experimental Setup:
-
To a series of vials, add a known volume of the stock solution.
-
Add an equal volume of the basic solution (0.1 N or 1 N NaOH) to the respective vials.
-
Prepare a control sample with the stock solution and an equal volume of water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C) and protect from light.
-
Sampling and Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 N HCl).
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
-
Data Presentation
Table 1: Stability of this compound in Acidic Conditions
| Time (hours) | % Remaining (0.1 N HCl at 40°C) | % Remaining (1 N HCl at 40°C) | % Remaining (0.1 N HCl at 60°C) | % Remaining (1 N HCl at 60°C) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Stability of this compound in Basic Conditions
| Time (hours) | % Remaining (0.1 N NaOH at 40°C) | % Remaining (1 N NaOH at 40°C) | % Remaining (0.1 N NaOH at 60°C) | % Remaining (1 N NaOH at 60°C) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. ijsdr.org [ijsdr.org]
"preventing deiodination of 6-iodo-2,3-dimethyl-2H-indazole"
Welcome to the technical support center for 6-iodo-2,3-dimethyl-2H-indazole. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to address the common challenge of deiodination during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is deiodination, and why is it a significant issue when working with this compound?
A1: Deiodination is the chemical process where the iodine atom is removed from the indazole ring, typically replaced by a hydrogen atom, resulting in the formation of 2,3-dimethyl-2H-indazole as a byproduct. This is a form of reductive dehalogenation. It is a significant issue because it consumes the starting material, lowers the yield of the desired product, and complicates the purification process due to the formation of a major impurity that can be difficult to separate from the target molecule.
Q2: What are the primary causes of deiodination during cross-coupling reactions?
A2: Deiodination of aryl iodides like this compound is a common side reaction in transition metal-catalyzed processes. Key causes include:
-
Catalyst Inactivity or Degradation: The palladium catalyst can degrade, forming palladium black, which is less active for cross-coupling but can promote reductive dehalogenation.[1]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of oxygen can increase the likelihood of deiodination.[2]
-
Reagent Quality: The presence of impurities or moisture in solvents, bases, or other reagents can lead to catalyst deactivation and promote side reactions. Using freshly distilled or dried solvents is recommended.[2]
-
Choice of Ligand and Base: The electronic and steric properties of the phosphine ligand and the nature of the base are critical and can influence the relative rates of the desired cross-coupling versus the undesired deiodination.[1][2]
Q3: I am observing significant deiodination in my Suzuki-Miyaura coupling reaction. What specific steps can I take to minimize this?
A3: For Suzuki-Miyaura couplings, deiodination is a known side reaction. To mitigate it:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen) before adding the palladium catalyst. This prevents oxygen from promoting side reactions like the homocoupling of boronic acids and catalyst degradation.[1]
-
Optimize Catalyst and Ligand: While Pd(PPh₃)₄ is common, consider screening other catalyst systems. For electron-deficient substrates, catalysts with more electron-rich and bulky ligands like XPhos or SPhos, or pre-catalysts like PdCl₂(dppf), can be more effective and may suppress deiodination.[1]
-
Select the Right Base: The choice of base is crucial. If common bases like Na₂CO₃ or K₂CO₃ are leading to deiodination, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[1]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS and avoid unnecessarily long heating times.
Q4: What are the best practices to avoid deiodination in a Sonogashira coupling?
A4: The Sonogashira reaction is generally robust, but deiodination can still occur. Best practices include:
-
Use a Copper(I) Co-catalyst: The classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the reaction under mild conditions, often at room temperature, thereby reducing the risk of thermally induced deiodination.[3]
-
Consider Copper-Free Conditions: If copper is suspected to cause issues, modern copper-free Sonogashira protocols are available. These often require specific palladium catalysts and ligands (e.g., cataCXium A) and may proceed efficiently at room temperature, which is beneficial for preventing deiodination.[4]
-
Amine Base: Use a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also acts as the solvent in many cases. Ensure the amine is anhydrous and of high purity.[3]
Q5: Deiodination is the major product in my Buchwald-Hartwig amination. How can I troubleshoot this?
A5: In Buchwald-Hartwig aminations, reductive dehalogenation is a competing pathway. To favor C-N bond formation:
-
Ligand Selection: The choice of ligand is paramount. Using a less sterically hindered ligand or screening different classes of ligands (e.g., RuPhos, BrettPhos) can sometimes minimize the dehalogenated byproduct.[2]
-
Base Optimization: The base is critical for deprotonating the amine. LiHMDS has been shown to be effective for aminations of halo-indazoles. If it fails, other bases like NaOtBu or Cs₂CO₃ could be screened.[2]
-
Lower Reaction Temperature: As with other coupling reactions, lowering the temperature can significantly reduce the rate of reductive dehalogenation.[2]
-
Maintain Anhydrous and Anaerobic Conditions: This is critical to prevent catalyst deactivation. Ensure all reagents and solvents are free of water and oxygen.[2]
Q6: How should this compound be stored to maintain its integrity?
A6: Aryl iodides can be sensitive to light, heat, and air over long periods. For optimal stability, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a cool, dark place, such as a refrigerator or freezer.
Troubleshooting Guide
The following table summarizes common issues and recommended solutions for preventing the deiodination of this compound.
| Symptom | Possible Cause | Recommended Solution | References |
| High percentage of deiodinated byproduct (2,3-dimethyl-2H-indazole) in crude NMR. | Reductive dehalogenation is the dominant pathway. | 1. Lower the reaction temperature. 2. Ensure the reaction is under a strictly inert atmosphere. 3. Screen different, potentially bulkier, and more electron-rich ligands. | [2] |
| Low or no conversion to the desired product, with some deiodination observed. | Inactive or degraded catalyst. | 1. Use a fresh bottle of the palladium catalyst. 2. Ensure all solvents and reagents are anhydrous and thoroughly degassed before adding the catalyst. | [1][2] |
| Reaction works, but yield is consistently low due to deiodination. | Suboptimal reaction parameters. | 1. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. 2. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). 3. Screen alternative solvents. | [1][2] |
| Homocoupling of the coupling partner (e.g., boronic acid) is observed alongside deiodination. | Presence of oxygen, leading to multiple side reactions. | 1. Improve the degassing procedure (e.g., use 3-4 freeze-pump-thaw cycles). 2. Use a slight excess (1.2-1.5 equivalents) of the coupling partner to favor the cross-coupling pathway. | [1] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions, with specific emphasis on modifications to minimize deiodination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for a typical reaction between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Critical Notes for Preventing Deiodination:
-
Degassing is Crucial: The most critical step is the thorough removal of oxygen from the solvent and reaction vessel before the catalyst is added.[1]
-
Base Selection: K₃PO₄ or Cs₂CO₃ are often more effective than weaker carbonate bases and can help suppress side reactions.[1]
Protocol 2: Sonogashira Coupling (Copper-Catalyzed)
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Anhydrous triethylamine (TEA)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction at room temperature. The reaction is often complete within 1.5-3 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and quench with a dilute acid (e.g., 2 M HCl) or saturated aqueous NH₄Cl.
-
Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Critical Notes for Preventing Deiodination:
-
Mild Conditions: The ability to run this reaction at room temperature is its primary advantage for preventing thermally-driven deiodination.[3]
-
Catalyst Purity: Ensure the palladium and copper catalysts are of high quality.
Visualizations
Caption: Troubleshooting workflow for addressing deiodination.
Caption: Catalytic cycle showing the competing deiodination pathway.
References
"improving yield and purity of 6-iodo-2,3-dimethyl-2H-indazole reactions"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 6-iodo-2,3-dimethyl-2H-indazole. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to facilitate the improvement of reaction yield and purity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the iodination of 2,3-dimethyl-2H-indazole.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the iodination of 2,3-dimethyl-2H-indazole can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gently increasing the reaction temperature may also improve the rate and overall conversion. For instance, if the reaction is sluggish at room temperature, consider heating it to 40-50°C.
-
-
Suboptimal Reagents: The quality of your reagents can significantly impact the outcome.
-
Solution: Use freshly opened or purified N-Iodosuccinimide (NIS). Ensure your solvent (e.g., DMF or acetonitrile) is anhydrous, as water can interfere with the reaction.
-
-
Iodinating Agent Stoichiometry: An insufficient amount of the iodinating agent will result in incomplete conversion.
-
Solution: While a 1:1 stoichiometry is a good starting point, a slight excess of the iodinating agent (e.g., 1.1 to 1.2 equivalents of NIS) can drive the reaction to completion. However, be cautious as a large excess can lead to di-iodination.
-
Q2: I am observing the formation of multiple products, leading to a complex mixture and low purity of the desired this compound. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common challenge. The primary side products are often isomers and di-iodinated species.
-
Di-iodination: The indazole ring is susceptible to further iodination, especially under harsh conditions.
-
Solution: Control the stoichiometry of the iodinating agent carefully, avoiding a large excess. Perform the reaction at a lower temperature to increase selectivity. Adding the iodinating agent portion-wise can also help maintain a low concentration of it in the reaction mixture, disfavoring di-iodination.
-
-
Formation of other regioisomers: While the 6-position is the target, iodination at other positions on the benzene ring can occur.
-
Solution: The choice of iodinating agent and reaction conditions can influence regioselectivity. NIS in acetonitrile is generally a good choice for selective iodination. If isomeric impurities persist, purification by column chromatography or recrystallization will be necessary.
-
Q3: The purification of this compound is proving difficult. What are the recommended purification methods?
A3: Effective purification is crucial for obtaining a high-purity final product.
-
Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting material, isomers, and other byproducts.
-
Recommended mobile phase: A gradient of ethyl acetate in hexanes is typically effective. The exact ratio will depend on the specific impurities and should be determined by TLC analysis.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.
-
Recommended solvents: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often required. The ideal solvent system should be determined experimentally. A patent for separating substituted indazole isomers suggests that mixed solvents can be very effective for purification.[1]
-
Quantitative Data Summary
| Starting Material | Iodinating Agent | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 6-bromo-1H-indazole | I₂ (1.5 equiv.) | KOH (2.0 equiv.) | DMF | 3 h | 71.2 | >95 (after purification) | [2][3] |
Experimental Protocols
The following is a recommended protocol for the synthesis of this compound, adapted from procedures for similar indazole iodinations.[2][3]
Synthesis of this compound
Materials:
-
2,3-dimethyl-2H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2,3-dimethyl-2H-indazole (1.0 equivalent) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Involvement
Indazole derivatives are widely recognized as potent kinase inhibitors.[4][5] While the specific targets of this compound are not explicitly documented, it is likely to interact with signaling pathways regulated by protein kinases, such as the VEGFR signaling pathway, which is crucial in angiogenesis and cancer progression.
Caption: A simplified diagram of the VEGFR signaling pathway, a potential target for indazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-iodo-2,3-dimethyl-2H-indazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-iodo-2,3-dimethyl-2H-indazole derivatives. The following information is designed to address common issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the N-methylation step of a 6-iodo-3-methyl-1H-indazole precursor. Since the indazole anion is an ambident nucleophile, methylation can occur at both the N1 and N2 positions, leading to a mixture of the desired 2,3-dimethyl-2H-indazole (N2-alkylated) and the isomeric 1,3-dimethyl-1H-indazole (N1-alkylated) product.[1][2] Other potential impurities include unreacted starting material (6-iodo-3-methyl-1H-indazole), residual methylating agent, and byproducts from side reactions. The ratio of the N1 and N2 isomers is highly dependent on the reaction conditions.[3]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of your target compound from impurities. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of spots on the TLC plate. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the fractions.[4]
Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?
A3: While some indazole derivatives are solids, it is possible for the purified product to be an oil, especially if trace amounts of solvent are still present. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this could be the natural state of the pure compound. However, residual impurities can also prevent crystallization. Consider re-purifying a small sample by column chromatography or attempting to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and slowly cooling, possibly with scratching the flask or seeding with a crystal if available.
Q4: After column chromatography, my fractions containing the product are still impure. What went wrong?
A4: There are several possibilities. The chosen eluent system may not have been optimal for separating the target compound from a closely eluting impurity. The column may have been overloaded with crude material, leading to poor separation. It is also possible that the compound is unstable on silica gel. To troubleshoot, try a different eluent system, use a shallower solvent gradient during elution, or consider using a different stationary phase like alumina.
Troubleshooting Guides
Column Chromatography
Column chromatography is the most common method for purifying this compound derivatives, particularly for separating the N1 and N2 isomers.
-
Possible Cause: The polarity of the eluent system is too high, causing both isomers to elute too quickly.
-
Solution: Decrease the polarity of the eluent. Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution). This will allow for better differentiation between the two isomers on the stationary phase.
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles. A well-packed column is crucial for optimal separation.
-
Possible Cause: The sample was loaded in a large volume of solvent.
-
Solution: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.
-
Possible Cause: The eluent system is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the eluent. If the compound is still not eluting with 100% ethyl acetate, a small percentage of methanol can be added to the eluent.
-
Possible Cause: this compound may be sensitive to the acidic nature of silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (~1%), to the eluent system. Alternatively, use a different stationary phase like neutral alumina.
Recrystallization
Recrystallization can be an effective technique for purifying this compound if a suitable solvent system is found. It is particularly useful for removing minor impurities after a preliminary purification by column chromatography. A Chinese patent suggests that mixed solvent systems, such as acetone/water, ethanol/water, methanol/water, or acetonitrile/water, can be effective for separating substituted indazole isomers.[5]
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution: Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly turbid, then add a few drops of the hot solvent to redissolve the oil and allow it to cool slowly. Using a lower boiling point solvent system may also help.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. If available, add a seed crystal of the pure compound. If these methods fail, slowly evaporate some of the solvent to increase the concentration and cool again.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Washing the collected crystals with a small amount of the cold recrystallization solvent can also help remove surface impurities.
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 5% Ethyl Acetate in Hexane |
| Final Eluent | 30-50% Ethyl Acetate in Hexane |
| Monitoring | TLC with UV visualization |
Table 2: Potential Recrystallization Solvent Systems
| Solvent System | Application Notes |
| Methanol/Water | Dissolve in hot methanol, add water dropwise until turbidity appears, then clarify with a few drops of hot methanol.[5] |
| Ethanol/Water | Similar procedure to methanol/water.[5] |
| Acetone/Water | Dissolve in hot acetone and proceed as above.[5] |
| Acetonitrile/Water | Can be effective for separating isomers.[5] |
| Acetonitrile | A patent for the purification of 6-iodo-1H-indazole suggests acetonitrile as a suitable recrystallization solvent.[6] |
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
-
Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane) and pour it into a glass column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of dichloromethane or the initial eluent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the initial, low-polarity solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for purifying this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
"managing solubility issues of 6-iodo-2,3-dimethyl-2H-indazole in organic solvents"
Welcome to the technical support center for 6-iodo-2,3-dimethyl-2H-indazole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: While specific data for this compound is not extensively published, the solubility challenges with indazole derivatives often stem from their physicochemical properties. Key factors include:
-
High Lipophilicity: The presence of the iodo and dimethyl groups on the indazole core contributes to a non-polar character, leading to a preference for lipophilic environments over polar ones.[1]
-
Crystal Lattice Energy: A stable and strong crystal structure requires significant energy to break apart, which can result in lower solubility.[1] Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[1]
-
Molecular Size and Structure: Larger molecules can be more difficult for solvent molecules to surround and solvate effectively, potentially leading to lower solubility.[2]
Q2: I'm observing precipitation when I dilute a DMSO stock solution of my compound into an aqueous buffer for my experiment. What is happening and how can I prevent it?
A2: This phenomenon is common and is known as "precipitation upon dilution."[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many compounds at high concentrations.[1] However, when this concentrated stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the new mixed-solvent system, causing it to precipitate.[1]
To mitigate this, try the following:
-
Slow, Dropwise Addition: Add the DMSO stock solution slowly to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
-
Stepwise Dilution: Perform serial dilutions of the DMSO stock into the final aqueous buffer immediately before use.[3]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its effect on both solubility and the biological system.[3]
Q3: Can modifying the temperature or pH help improve the solubility of this compound?
A3: Yes, both temperature and pH can be effective strategies:
-
Temperature: For most solid solutes, solubility in organic solvents tends to increase with temperature.[2] Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound when preparing a stock solution.[3] However, be cautious as excessive heat may degrade the compound.
-
pH Adjustment: The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[3] Although this compound is not strongly acidic or basic, slight pH adjustments away from its isoelectric point might increase the proportion of a more soluble, ionized form. This is generally more effective in aqueous or protic organic solvents.[3]
Q4: Are there other solvents or additives I can use to improve solubility?
A4: Absolutely. If common solvents are not effective, consider these alternatives:
-
Co-solvents: Using a mixture of solvents can be effective. For aqueous systems, water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or propylene glycol (PG) can be added to reduce the overall polarity and improve the solubility of nonpolar compounds.[3]
-
Alternative Organic Solvents: If solubility in DMSO is limited for your desired concentration, consider other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always verify solvent compatibility with your experimental setup.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic workflow for addressing solubility problems encountered with this compound.
Caption: A troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol allows for a rapid screening of suitable solvents for this compound.
Methodology:
-
Weigh approximately 1-2 mg of the compound into several individual small, clear vials.
-
To each vial, add a different organic solvent (e.g., DMSO, DMF, ethanol, methanol, acetonitrile) dropwise, starting with 100 µL.
-
After each addition, vortex the vial for 30-60 seconds.
-
Visually inspect for dissolution (a clear solution with no visible particles).
-
If the compound does not dissolve, continue adding the solvent in 100 µL increments up to a total volume of 1 mL.
-
Record the solvent in which the compound dissolves and the approximate volume required.
Protocol 2: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a stock solution, typically in DMSO, for subsequent experimental use.
Methodology:
-
Accurately weigh the desired amount of this compound.
-
Calculate the volume of solvent (e.g., high-purity, anhydrous DMSO) required to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).[4]
-
Add the calculated volume of solvent to the vial containing the compound.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.[3]
-
If necessary, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution.[3]
-
Once fully dissolved, store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 3: Quantitative Solubility Determination (Shake-Flask Method)
This method is used to determine the thermodynamic equilibrium solubility of the compound in a specific solvent.
Caption: Experimental workflow for the shake-flask solubility assay.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.
-
Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24 to 72 hours.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess, undissolved solid.[3]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Determine the concentration of the diluted sample against a standard curve of the compound. Calculate the original solubility in the solvent, accounting for the dilution factor.
Data Presentation
Quantitative solubility data should be organized clearly to allow for easy comparison between different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | [Insert Experimental Value] | [Insert Experimental Value] | e.g., Clear solution |
| N,N-Dimethylformamide (DMF) | [Insert Experimental Value] | [Insert Experimental Value] | e.g., Clear solution |
| Ethanol | [Insert Experimental Value] | [Insert Experimental Value] | e.g., Sparingly soluble |
| Methanol | [Insert Experimental Value] | [Insert Experimental Value] | e.g., Slightly soluble |
| Acetonitrile | [Insert Experimental Value] | [Insert Experimental Value] | e.g., Poorly soluble |
| Dichloromethane (DCM) | [Insert Experimental Value] | [Insert Experimental Value] | e.g., Soluble |
Application Context: Signaling Pathways
The solubility of a compound is paramount for obtaining accurate and reproducible results in biological assays. Indazole derivatives are frequently investigated as inhibitors of protein kinases within cellular signaling pathways. Ensuring that this compound remains in solution is critical for it to effectively interact with its intended molecular target.
Caption: A generic kinase signaling pathway (MAPK) often targeted by small molecules.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-indazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is critical for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations, with halo-indazoles serving as key precursors.
This guide provides an objective comparison of the reactivity of iodo- and bromo-indazoles in several of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The choice between an iodo- or bromo-indazole substrate can significantly influence reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison is supported by experimental data from the literature to aid researchers in making informed decisions for their synthetic campaigns.
The Decisive Factor: Carbon-Halogen Bond Strength
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. This increased reactivity of iodo-indazoles can translate into several practical advantages, including milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- counterparts.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections present a comparative overview of the reactivity of iodo- and bromo-indazoles in major cross-coupling reactions. The quantitative data, collated from various sources, is summarized in tables for ease of comparison. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the reaction conditions are provided for context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The higher reactivity of iodo-indazoles is evident in this transformation, often leading to higher yields under milder conditions. Studies have shown that in substrates containing both iodo and bromo substituents, the cross-coupling reaction can occur selectively at the C-I bond. For instance, 6-bromo-3-iodo-1H-indazole undergoes Suzuki-Miyaura coupling selectively at the C3 position.
| Halo-indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-3-iodo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 80 | 12 | High |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 120 (µW) | 0.67 | 75 |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-100 | N/A | High |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
Heck Coupling
The Heck reaction enables the alkenylation of aryl halides. While data for Heck reactions of iodo-indazoles is less common compared to Suzuki couplings, the available information suggests a similar trend of higher reactivity for the iodo derivatives. In related heterocyclic systems like indoles, near-quantitative cross-coupling of both iodo- and bromo-indoles can be achieved, though the conditions for the less reactive bromo-indoles are often more forcing.
| Halo-indazole Derivative | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | ~60 (inferred) |
| 5-Iodo-indole | Acrylic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O | - | - | Quantitative |
| 5-Bromo-indole | Acrylic acid | Pd(OAc)₂/SPhos | Na₂CO₃ | H₂O | - | - | Quantitative |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of iodo-indazoles is particularly advantageous in this reaction, allowing for efficient coupling under mild conditions. Studies on di-halogenated indazoles, such as 5-bromo-3-iodoindazoles, have demonstrated selective Sonogashira coupling at the more reactive C-I bond.
| Halo-indazole Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole (N-protected) | Various terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | - | Good to Excellent |
| 5-Bromo-3-iodo-1H-indazole | Terminal Alkyne | Pd/C-CuI-PPh₃ | - | Ethanol | - | - | Good to Excellent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, and the higher reactivity of iodo-indazoles can be beneficial. Research has shown that the reactivity differences between iodo- and bromo-indazoles can be exploited for regioselective amination reactions.
| Halo-indazole Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | High |
| 3-Bromo-1-(tetrahydropyran-2-yl)-1H-indazole | Various amines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 2-18 | 85-98 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving halo-indazoles.
General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-iodo-1H-indazole
A mixture of N-Boc-3-iodo-1H-indazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of THF and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic
A Spectroscopic Comparison of 6-Iodo-2,3-dimethyl-2H-indazole and its N-1 Isomer
For Researchers, Scientists, and Drug Development Professionals
The key distinguishing features in their predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are presented to aid researchers in the identification of these compounds.
Structural Isomers
The two isomers under consideration are 6-iodo-2,3-dimethyl-2H-indazole and 1,3-dimethyl-6-iodo-1H-indazole. The primary structural difference lies in the position of one of the methyl groups on the nitrogen atom of the pyrazole ring, leading to distinct electronic environments and, consequently, different spectroscopic signatures.
Caption: Molecular structures of the compared 6-iodo-2,3-dimethyl-indazole isomers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the two isomers. These predictions are based on established substituent effects and known spectral characteristics of N-1 and N-2 substituted indazoles.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between N-1 and N-2 substituted indazoles due to the different electronic environments of the protons and carbons in the indazole ring system.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 1,3-dimethyl-6-iodo-1H-indazole | Key Differences |
| N-CH₃ | ~3.9 - 4.1 (s, 3H) | ~4.0 - 4.2 (s, 3H) | The N-CH₃ signal in the 2H-isomer may be slightly upfield. |
| C-CH₃ | ~2.5 - 2.7 (s, 3H) | ~2.6 - 2.8 (s, 3H) | Minimal difference expected. |
| H-4 | ~7.2 - 7.4 (d) | ~7.5 - 7.7 (d) | H-4 in the 2H-isomer is expected to be more shielded (lower ppm). |
| H-5 | ~7.0 - 7.2 (dd) | ~7.1 - 7.3 (dd) | Subtle differences in chemical shift and coupling constants. |
| H-7 | ~7.8 - 8.0 (s) | ~7.6 - 7.8 (d) | H-7 in the 2H-isomer is expected to be more deshielded (higher ppm). |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 1,3-dimethyl-6-iodo-1H-indazole | Key Differences |
| N-CH₃ | ~35 - 38 | ~33 - 36 | The N-CH₃ carbon in the 2H-isomer may be slightly downfield. |
| C-CH₃ | ~12 - 15 | ~10 - 13 | Minimal difference expected. |
| C3 | ~145 - 148 | ~140 - 143 | C3 is typically more deshielded in the 2H-isomer. |
| C3a | ~120 - 123 | ~122 - 125 | C3a is generally more shielded in the 2H-isomer. |
| C4 | ~128 - 131 | ~129 - 132 | Subtle differences expected. |
| C5 | ~123 - 126 | ~124 - 127 | Subtle differences expected. |
| C6 | ~90 - 95 | ~92 - 97 | Carbon bearing iodine will be significantly shielded. |
| C7 | ~125 - 128 | ~118 - 121 | C7 is significantly more deshielded in the 2H-isomer. |
| C7a | ~148 - 151 | ~140 - 143 | C7a is typically more deshielded in the 2H-isomer. |
FT-IR Spectroscopy
Infrared spectroscopy can provide information about the functional groups and overall structure of the molecules.
Table 3: Predicted FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 1,3-dimethyl-6-iodo-1H-indazole | Key Differences |
| C-H (aromatic) | 3050 - 3150 | 3050 - 3150 | Minimal difference expected. |
| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Minimal difference expected. |
| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 | Subtle shifts in band positions and intensities. |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 | The C-N stretching frequencies may differ slightly. |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both isomers have the same molecular formula (C₉H₉IN₂) and therefore the same exact mass.
Table 4: Predicted Mass Spectrometry Data
| Parameter | This compound & 1,3-dimethyl-6-iodo-1H-indazole |
| Molecular Formula | C₉H₉IN₂ |
| Molecular Weight | 272.09 g/mol |
| Molecular Ion (M⁺) | m/z 272 |
| Key Fragments | [M-CH₃]⁺ (m/z 257), [M-I]⁺ (m/z 145), [M-CH₃-N₂]⁺ (m/z 229) |
Note: While the major fragments are expected to be similar, the relative intensities of these fragments may differ between the two isomers, providing a potential means of differentiation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation and phase correction.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Data Acquisition:
-
Scan a mass range of m/z 50-500.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis, separation, and spectroscopic characterization of the 6-iodo-2,3-dimethyl-indazole isomers.
Caption: A generalized workflow for the synthesis, separation, and characterization of indazole isomers.
A Comparative Guide to the Biological Activity of 6-Iodo-2,3-dimethyl-2H-indazole and Other Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comparative analysis of the biological activity of 6-iodo-2,3-dimethyl-2H-indazole against a range of other indazole derivatives. While specific experimental data for this compound is limited in publicly available research, this guide leverages data from structurally related compounds to infer its potential activity profile and provides a broader context of the therapeutic promise of the indazole class.
Indazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Several indazole-based drugs have received FDA approval, such as the kinase inhibitors Axitinib and Pazopanib, primarily for the treatment of cancer.[2] The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.
Quantitative Bioactivity Data: A Comparative Overview
Table 1: Anticancer Activity of 6-Substituted Indazole Derivatives
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Key Structural Features |
| Inference for this compound | Various Cancer Cell Lines | Data Not Available | The 6-iodo substitution is present in potent kinase inhibitors like Axitinib, suggesting its compatibility with significant biological activity. |
| 6-bromo-3-((1-methyl-1H-pyrazol-4-yl)amino)-1H-indazole | FGFR1 Kinase | 0.030 | Bromo substitution at the 6-position. |
| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 | 0.060 | Chloro substitution at the 6-position.[4] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon Cancer) | 14.3 | Amino and benzyl substitution at the 6-position.[5] |
Table 2: Anticancer Activity of Other Substituted Indazole Derivatives
| Compound/Derivative | Target/Cell Line | IC50 (µM) |
| Pazopanib (Votrient®) | VEGFR, PDGFR, c-Kit | Potent (nM range) |
| Axitinib (Inlyta®) | VEGFR1, VEGFR2, VEGFR3 | Potent (nM range) |
| Entrectinib | TRK, ROS1, ALK | Potent (nM range) |
| Compound 2f (a 1,6-disubstituted indazole) | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| A series of 1H-indazole-3-amine derivatives | Hep-G2 (Liver Cancer) | 3.32 |
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is profoundly influenced by the substitution pattern on the indazole core.
-
Substitution at the 6-position: Halogen substitution at the C6 position is a common feature in potent indazole-based inhibitors. For instance, the presence of a fluorine atom at the 6-position of some 1H-indazole-3-amine derivatives has been shown to improve enzymatic and cellular potency.[6] While direct comparative data for a series of 6-haloindazoles is scarce, the inclusion of bromine and chlorine at this position in active compounds suggests that an iodine atom, being a larger and more polarizable halogen, could also contribute favorably to binding interactions with biological targets. The use of 6-iodo-1H-indazole as a key intermediate in the synthesis of Axitinib further supports the importance of this substitution.[7]
-
Substitution at other positions: The nature of substituents at the N1, N2, and C3 positions also plays a critical role in determining the biological activity and target selectivity of indazole derivatives. For example, in a series of indazole arylsulfonamides, small groups were tolerated at the C5 and C7 positions, with C6 analogues being preferred.
Experimental Protocols
To facilitate the replication and validation of the biological activities of indazole derivatives, detailed experimental methodologies are crucial.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and other indazole derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Kinase Assay: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target for many indazole-based anticancer drugs.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescent signal is inversely proportional to the kinase activity.
-
Data Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of many indazole derivatives, particularly their anticancer activities, are often mediated through the inhibition of specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
The indazole scaffold represents a highly versatile and clinically validated starting point for the development of novel therapeutics. While direct experimental data on the biological activity of this compound is currently lacking, the analysis of structurally related compounds, particularly those with halogen substitutions at the 6-position, suggests that it holds potential as a biologically active molecule, likely as a kinase inhibitor. The presence of the 6-iodo group in the potent anticancer drug Axitinib further strengthens this hypothesis.
Further research, including the synthesis and comprehensive in vitro and in vivo evaluation of this compound, is warranted to fully elucidate its biological activity profile and therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
Confirming Target Engagement of 6-iodo-2,3-dimethyl-2H-indazole Derived Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing promise as potent inhibitors of various protein targets, particularly kinases.[1] While 6-iodo-2,3-dimethyl-2H-indazole is a valuable starting material for the synthesis of such bioactive compounds, confirming that these derivative inhibitors effectively engage their intended molecular targets within the complex cellular environment is a critical step in the drug discovery process.[2] This guide provides a comparative overview of key experimental methods for validating target engagement, complete with quantitative data summaries and detailed protocols.
Comparative Analysis of Target Engagement Assays
Choosing the appropriate assay to confirm target engagement depends on various factors, including the nature of the target, the desired throughput, and the specific questions being addressed (e.g., intracellular affinity, residence time). Below is a comparison of leading methodologies.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[3] | Label-free; applicable to native proteins in cells and tissues; provides direct evidence of target binding in a physiological context.[4][5] | Lower throughput than some biochemical assays; requires a specific antibody for detection (e.g., by Western blot).[6] | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) EC50.[7] |
| NanoBRET™ Target Engagement Assay | Measures competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells via Bioluminescence Resonance Energy Transfer.[8] | High-throughput; provides quantitative data on compound affinity and residence time in live cells.[9] | Requires genetic modification of cells to express the fusion protein; potential for steric hindrance from the tag. | IC50/EC50 values, fractional occupancy.[8] |
| Kinobeads / Chemical Proteomics | Competitive binding assay where a test compound competes with immobilized broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[10][11] | Unbiased, large-scale profiling of on- and off-target kinases; uses endogenous proteins.[12][13] | Primarily applicable to ATP-competitive inhibitors; may not detect binding to allosteric sites.[11] | Apparent dissociation constants (Kdapp), IC50 values.[13] |
| Western Blotting | Quantifies the amount of soluble target protein after a target engagement assay (e.g., CETSA) or measures the inhibition of a downstream phosphorylation event.[14][15] | Widely accessible technique; can be used to validate findings from other assays.[16][17] | Indirect measure of target engagement when assessing downstream effects; semi-quantitative without careful normalization. | Relative band intensity, percent inhibition of phosphorylation.[4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding how these assays confirm target engagement.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments discussed.
Protocol 1: Cellular Thermal Shift Assay (CETSA) Coupled with Western Blot
This protocol is adapted from established methodologies and is designed to determine the thermal stabilization of a target protein upon inhibitor binding in intact cells.[3][4][5]
1. Cell Culture and Treatment: a. Seed cells (e.g., a human cancer cell line) in appropriate culture dishes and grow to 70-80% confluency. b. Treat cells with the desired concentration of the this compound derivative or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge: a. Harvest cells by trypsinization, wash with PBS, and resuspend in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.[18]
3. Cell Lysis and Protein Extraction: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. To separate soluble proteins from aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4] c. Carefully collect the supernatant, which contains the soluble protein fraction.
4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., Bradford or BCA assay). b. Normalize the protein concentrations and prepare samples with Laemmli sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16] d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15] e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. h. Quantify the band intensities using densitometry software. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.
Protocol 2: Kinobeads Competition Binding Assay
This protocol outlines a chemical proteomics approach to identify the kinase targets of an inhibitor from a complex cell lysate.[12][13]
1. Lysate Preparation: a. Grow cells to a high density and harvest. b. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by high-speed centrifugation to remove cell debris. d. Determine and normalize the protein concentration.
2. Competition Binding: a. Aliquot the cell lysate. To each aliquot, add the indazole-derived inhibitor at various concentrations (typically a serial dilution, e.g., from 10 nM to 50 µM) or a vehicle control.[12] b. Incubate the lysate-inhibitor mixtures for a defined period (e.g., 1 hour) at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
3. Kinobeads Enrichment: a. Add kinobeads slurry to each lysate-inhibitor mixture. b. Incubate for an additional period (e.g., 1-2 hours) at 4°C to allow kinases not bound by the free inhibitor to bind to the beads.[10] c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the kinobeads. b. Perform in-solution or on-bead tryptic digestion to generate peptides. c. Desalt the peptides using a C18 StageTip.
5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). c. For each identified kinase, plot the relative abundance against the inhibitor concentration to generate dose-response curves and calculate the apparent dissociation constant (Kdapp) or EC50.[13] This reveals the potency and selectivity of the inhibitor across a large portion of the kinome.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Iodo-2,3-dimethyl-2H-indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dimethyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, most notably as the core of the multi-kinase inhibitor Pazopanib. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted 2,3-dimethyl-2H-indazole analogs, with a focus on their potential as kinase inhibitors, particularly in the context of angiogenesis. While direct SAR studies on a series of 6-iodo-2,3-dimethyl-2H-indazole analogs are not extensively published, we can infer valuable insights from the development of Pazopanib and related compounds where the 6-position has been a key point of modification.
Data Presentation: Comparative SAR of 6-Substituted 2,3-dimethyl-2H-indazole Analogs
The following table summarizes the impact of substitutions at the 6-position of the 2,3-dimethyl-2H-indazole ring on the inhibition of key kinases, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The data is compiled from various studies on Pazopanib and its analogs.
| R Group at 6-Position | Linker to Pyrimidine | Key Interactions and Activity | Reference Compound Example |
| -NH₂ | Direct | The 6-amino group serves as a crucial attachment point for further derivatization, often to a pyrimidine ring, which is essential for binding to the kinase hinge region.[1][] | 6-Amino-2,3-dimethyl-2H-indazole |
| -NHMe | Direct | The N-methyl group can enhance binding affinity and improve pharmacokinetic properties. In Pazopanib, the methylamino group links to the pyrimidine core.[3] | N,2,3-trimethyl-2H-indazol-6-amine (Pazopanib intermediate) |
| -I | (Hypothetical) | The iodine atom, being a large and lipophilic halogen, could potentially occupy a hydrophobic pocket within the kinase active site. Its primary utility, however, is as a synthetic handle for introducing a variety of substituents via cross-coupling reactions, allowing for the exploration of a wide chemical space. | This compound |
| -NO₂ | N/A | The nitro group is a common precursor to the essential 6-amino group through reduction. It is generally not present in the final active compounds due to potential toxicity.[1] | 2,3-dimethyl-6-nitro-2H-indazole |
| -Amide/Sulfonamide | Various | Amide and sulfonamide functionalities at this position can introduce additional hydrogen bonding interactions with the kinase, potentially increasing potency and selectivity. The sulfonamide in Pazopanib is on a separate phenyl ring, but direct attachment to the indazole could be explored. | N-(2,3-dimethyl-2H-indazol-6-yl)acetamide (Hypothetical) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of these compounds. Below are standard protocols for a biochemical kinase inhibition assay and a cell-based angiogenesis assay.
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.[4]
Procedure:
-
Prepare a serial dilution of the test compound (e.g., in DMSO).
-
In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[4]
-
Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a biotinylated peptide).[5]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[4]
-
Stop the reaction and add a detection reagent. For assays using a biotinylated substrate, this may involve adding a streptavidin-conjugated reporter (e.g., HRP or a fluorescent probe) and a phospho-specific antibody.[5]
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.[4]
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[6]
Endothelial Cell Tube Formation Assay (Cell-Based Angiogenesis Assay)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Principle: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are cultured on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, they form a network of tube-like structures. The inhibitory effect of a compound on this process is quantified.
Procedure:
-
Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest endothelial cells and resuspend them in a basal medium containing the test compound at various concentrations.
-
Seed the cell suspension onto the prepared basement membrane matrix.[7]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 4-18 hours, allowing for tube formation.[7]
-
Visualize the tube network using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[8]
-
Compare the results for compound-treated wells to vehicle-treated control wells to determine the inhibitory effect.
Mandatory Visualization
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for screening kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 3. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. ibidi.com [ibidi.com]
A Comparative Analysis of Indazole-Based Kinase Inhibitors: Potency and Selectivity
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1][2] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif.[1][3] This guide will delve into the inhibitory activities of different indazole derivatives, presenting key data in a structured format to facilitate comparison.
Comparative Potency of Indazole Derivatives
The inhibitory potency of indazole-based compounds is highly dependent on the substitution pattern around the core scaffold. Modifications at various positions can significantly impact the affinity and selectivity for different kinase targets. The following table summarizes the in vitro potency (IC50 values) of representative indazole derivatives against several kinases.
| Compound Class | Specific Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| 3-(Pyrrolopyridin-2-yl)indazole | Compound 93 | HL60, HCT116 | 8.3, 1.3 | [2] |
| 1H-Indazol-3-amine | Compound 99 | FGFR1 | 2.9 | [2] |
| 3-Carboxamido-2H-indazole-6-arylamide | Not Specified | CRAF | - | [1][2] |
| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole | Not Specified | FGFR | - | [1] |
| Indazole-pyrimidine based | Compound 13i | VEGFR-2 | 34.5 | [1] |
| 3-(Indol-2-yl)indazole | Compound 21 | Chek1 | 0.30 | [4] |
Key Experimental Protocols
The determination of kinase inhibitory potency relies on robust and reproducible experimental assays. Below are detailed methodologies for common assays cited in the evaluation of indazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate peptide, and ATP in a suitable buffer.
-
Compound Incubation: The test compounds (indazole derivatives) at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Detection: A kinase detection reagent containing luciferase and luciferin is added to the wells.
-
Luminescence Measurement: The luminescence, which is generated by the reaction of luciferase with the remaining ATP, is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.[5]
Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., K562, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.[5][6]
-
Compound Treatment: The cells are treated with serial dilutions of the indazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.[5]
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability is determined as the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the steps in experimental procedures can aid in understanding the mechanism of action and the methods used to evaluate these kinase inhibitors.
Caption: A simplified diagram of common signaling pathways targeted by indazole-based kinase inhibitors.
Caption: A schematic workflow for a typical in vitro kinase inhibition assay.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Substituted Indazole Derivatives in Oncology: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several approved anti-cancer agents.[1] This guide provides a comparative overview of the in vivo efficacy of novel indazole-based compounds, with a focus on a promising derivative, compound 2f , and its performance relative to the established chemotherapeutic agent, doxorubicin. This analysis is supported by experimental data from preclinical studies, offering insights for researchers in oncology and drug development.
Comparative Analysis of Anti-Cancer Activity
The anti-proliferative activity of novel indazole derivatives has been evaluated in various cancer cell lines. A notable example is compound 2f , which has demonstrated potent inhibitory effects across multiple cancer cell lines.[2] A summary of its in vitro efficacy compared to doxorubicin is presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 2f | A549 | Lung Cancer | >10 |
| HepG2 | Liver Cancer | 0.80 ± 0.11 | |
| MCF-7 | Breast Cancer | 0.34 ± 0.05 | |
| HCT116 | Colorectal Cancer | 1.15 ± 0.21 | |
| 4T1 | Mouse Breast Cancer | 0.23 ± 0.04 | |
| Doxorubicin | A549 | Lung Cancer | 6.50 ± 1.33 |
| HepG2 | Liver Cancer | 0.98 ± 0.16 | |
| MCF-7 | Breast Cancer | 0.62 ± 0.03 | |
| HCT116 | Colorectal Cancer | 0.75 ± 0.26 | |
| 4T1 | Mouse Breast Cancer | 0.19 ± 0.07 |
Table 1: In Vitro Anti-proliferative Activity of Compound 2f vs. Doxorubicin.[2] Data represents the mean ± standard deviation from three independent experiments.
While doxorubicin shows potent activity, particularly against the 4T1 cell line, compound 2f exhibits comparable or superior potency against several other cancer cell lines, such as MCF-7 and HepG2.[2]
In Vivo Efficacy in a Murine Breast Cancer Model
The anti-tumor efficacy of compound 2f was further evaluated in vivo using a 4T1 mouse xenograft model. This model is a well-established platform for studying breast cancer, known for its high tumorigenicity and metastatic potential.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (end of study) | % Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal (i.p.) | ~1250 mm³ | - |
| Compound 2f | 12.5 mg/kg | i.p., daily | ~900 mm³ | ~28% |
| Compound 2f | 25 mg/kg | i.p., daily | ~650 mm³ | ~48% |
Table 2: In Vivo Anti-tumor Efficacy of Compound 2f in a 4T1 Mouse Xenograft Model.[3] The study did not report any significant changes in the body weights of the mice treated with compound 2f, suggesting a favorable toxicity profile at the tested doses.
The results indicate a dose-dependent suppression of tumor growth by compound 2f .[3]
Experimental Protocols
Synthesis of (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (Compound 2f)
A detailed synthesis of compound 2f involves a multi-step process starting from 6-bromo-1H-indazole. Key steps include the iodination of the indazole ring, followed by Suzuki and Heck coupling reactions to introduce the substituted phenyl and styryl moieties. The synthesis of a key intermediate, 6-bromo-3-iodo-1H-indazole, is achieved by treating 6-bromo-1H-indazole with iodine and potassium hydroxide in DMF.[4] Subsequent coupling reactions with appropriate boronic acids and vinyl reagents yield the final compound.[4]
4T1 Mouse Xenograft Model for In Vivo Efficacy
The following protocol outlines the methodology used to assess the in vivo anti-tumor activity of compound 2f .
-
Cell Culture: 4T1 mouse breast cancer cells are cultured in an appropriate medium until they reach the desired confluence.
-
Animal Model: Female BALB/c mice are used for the study.
-
Tumor Cell Implantation: 4T1 cells are harvested and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Compound 2f (dissolved in a suitable vehicle) is administered daily via intraperitoneal injection at doses of 12.5 mg/kg and 25 mg/kg. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights of the mice are monitored throughout the study. At the end of the experiment, tumors are excised and weighed.
-
Immunohistochemical Analysis: Excised tumors can be further analyzed by immunohistochemistry to study the expression of biomarkers related to cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
Signaling Pathways and Experimental Workflow
Indazole derivatives are known to exert their anti-cancer effects through the inhibition of various protein kinases involved in cell proliferation and survival.[1] While the precise molecular target of compound 2f is suggested to be multi-faceted, its downstream effects include the induction of apoptosis.[5]
Experimental Workflow for Synthesis and In Vivo Evaluation of Compound 2f.
The induction of apoptosis by compound 2f is associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]
Proposed Apoptotic Signaling Pathway of Compound 2f.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of a 6-Iodo-2,3-dimethyl-2H-indazole-based Compound
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several approved drugs and numerous clinical candidates to its name. The 6-iodo-2,3-dimethyl-2H-indazole core, in particular, offers a versatile platform for generating potent and selective modulators of kinase activity. The iodine at the C6 position serves as a convenient handle for introducing further chemical diversity through various cross-coupling reactions. This guide provides a comparative analysis of a hypothetical lead compound, CMPD-X , derived from this scaffold, against a panel of representative kinases to delineate its selectivity profile. The presented data, while illustrative, is based on established trends for indazole-based inhibitors and serves as a practical guide for researchers in the field.
Comparative Kinase Inhibition Profile
The cross-reactivity of CMPD-X was assessed against a panel of 90 kinases, with the most significant inhibitory activities summarized below. For comparison, the activity profiles of two well-characterized kinase inhibitors, Sorafenib (a multi-kinase inhibitor) and Erlotinib (a selective EGFR inhibitor), are included.
| Kinase Target | CMPD-X (IC50, nM) | Sorafenib (IC50, nM) | Erlotinib (IC50, nM) |
| Primary Target(s) | |||
| VEGFR2 (KDR) | 15 | 90 | >10,000 |
| PDGFRβ | 25 | 58 | >10,000 |
| Secondary Targets | |||
| c-Kit | 80 | 68 | >10,000 |
| Raf-1 (CRAF) | 150 | 6 | >10,000 |
| B-Raf | 200 | 22 | >10,000 |
| Selected Off-Targets | |||
| EGFR | 1,200 | 1,500 | 2 |
| CDK1 | >10,000 | 4,100 | >10,000 |
| ROCK1 | 8,500 | >10,000 | >10,000 |
| PKA | >10,000 | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes.
As the data indicates, CMPD-X demonstrates potent activity against key angiogenic receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ. Its profile suggests a degree of selectivity, with significantly less activity against EGFR compared to Erlotinib, and a different secondary target profile compared to the broader-spectrum inhibitor Sorafenib. The indazole core is a well-established pharmacophore for developing inhibitors of various kinases, including those involved in angiogenesis and cell proliferation.[1][2]
Signaling Pathway Context
The primary targets of CMPD-X , VEGFR2 and PDGFRβ, are critical mediators of angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer. Inhibition of these pathways can lead to the suppression of tumor growth and metastasis.
Caption: Inhibition of VEGFR2 and PDGFRβ signaling by CMPD-X.
Experimental Protocols
The following are representative protocols for assessing the cross-reactivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Compound Dilution: The test compound (e.g., CMPD-X ) is serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Setup: The kinase, substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1), and diluted compound are added to a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The plate is incubated for a specified period (e.g., 2 hours) at room temperature to allow for the phosphorylation reaction.
-
Reaction Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cross-Reactivity Profiling
The process of determining the kinase selectivity of a novel compound involves a tiered screening approach.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
The hypothetical this compound-based compound, CMPD-X , demonstrates a promising profile as a potent inhibitor of key angiogenic kinases with a discernible selectivity window. The data underscores the utility of the indazole scaffold in generating targeted therapies. Further optimization of this lead compound would involve iterative structure-activity relationship (SAR) studies to enhance potency against primary targets while minimizing off-target effects, ultimately leading to a more effective and safer clinical candidate. The synthetic tractability of the 6-iodo-indazole starting material provides a robust platform for such optimization efforts.[3]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
A Comparative Guide to Analytical Methods for the Purity Validation of 6-Iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methodologies for the validation of 6-iodo-2,3-dimethyl-2H-indazole purity, a vital building block in medicinal chemistry.[1] The selection of an appropriate analytical technique is paramount and should be based on the specific requirements of the analysis, including the need for quantitation, identification of impurities, and validation parameters.
The primary analytical methods evaluated here are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and disadvantages in the context of analyzing a substituted iodo-indazole compound.
Logical Workflow for Method Selection
The choice of an analytical method for purity determination often follows a logical progression based on the physicochemical properties of the analyte and the specific goals of the analysis. For a compound like this compound, a workflow can be visualized to guide the selection process.
Caption: Workflow for selecting an analytical method for this compound purity.
Comparison of Key Analytical Methods
The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity validation of this compound. The quantitative data presented are typical values for small molecule pharmaceutical analysis and serve as a comparative baseline.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Use | Quantitative purity determination, impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination, structural confirmation. |
| Specificity | Good to Excellent; depends on column and mobile phase selectivity. Diode-array detector can assess peak purity. | Excellent; mass spectrometer provides high specificity for identification. | Excellent; provides unambiguous structural information. |
| Limit of Detection (LOD) | ~0.01% (relative to main peak) | ~0.001 - 0.1 ppm | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | ~0.03% (relative to main peak) | ~0.005 - 0.5 ppm | ~0.3% (w/w) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Key Advantage | Robust, reproducible, and widely applicable for non-volatile compounds. | High sensitivity and excellent for identifying unknown volatile impurities. | Does not require a reference standard of the analyte for quantification. |
| Key Limitation | Requires a reference standard for quantification. May not separate all co-eluting impurities. | Compound must be volatile and thermally stable. Risk of degradation for iodo-compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the primary method for purity analysis of non-volatile, UV-active compounds like this compound. A reversed-phase method is generally suitable.
Experimental Workflow:
Caption: General workflow for HPLC purity analysis.
Detailed Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution.
-
Quantification: Purity is calculated by area normalization or against a reference standard. The use of a DAD allows for peak purity analysis to check for co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. Given the predicted boiling point of ~362°C for this compound, it is amenable to GC analysis, though care must be taken to avoid thermal degradation.
Experimental Workflow:
Caption: Workflow for impurity profiling by GC-MS.
Detailed Methodology:
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C (use a lower temperature if degradation is observed).
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Analysis: The method is excellent for identifying potential process impurities such as residual solvents or volatile starting materials. Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute method for purity determination without the need for a specific reference standard of the analyte.[2] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.
Experimental Workflow:
Caption: Workflow for absolute purity determination by qNMR.
Detailed Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of the certified internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds).
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Conclusion
For the comprehensive validation of this compound purity, a multi-faceted approach utilizing orthogonal methods is recommended.[3]
-
HPLC-UV stands out as the primary method for routine quality control, offering robust and precise quantification of the main component and non-volatile impurities.
-
GC-MS serves as an excellent complementary technique for the identification and quantification of potential volatile impurities, residual solvents, or thermally stable starting materials.
-
qNMR provides a powerful, absolute method for purity assignment and structural confirmation, acting as an orthogonal check to chromatographic techniques and being particularly valuable for the certification of reference standards.
By combining these techniques, researchers and drug developers can build a comprehensive purity profile, ensuring a high degree of confidence in the quality of this compound for its intended use in pharmaceutical development.
References
- 1. This compound [myskinrecipes.com]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 6-iodo-2,3-dimethyl-2H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 6-iodo-2,3-dimethyl-2H-indazole, a halogenated heterocyclic compound.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety data for the closely related compound, 6-iodo-1H-indazole, and general principles for the disposal of halogenated organic waste. It is imperative to treat this compound as a hazardous substance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar iodo-indazole compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile rubber gloves. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves).
-
Segregate this halogenated organic waste from non-halogenated and other types of chemical waste to prevent incompatible reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Clearly indicate the approximate concentration or quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as halogenated hazardous waste.
-
After triple-rinsing, the defaced and uncapped container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Hazardous Decomposition Products
Upon combustion, this compound may produce toxic and irritating fumes, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen iodide[2]
Incineration is a common method for the disposal of halogenated organic compounds, but it must be carried out in a licensed facility equipped with appropriate scrubbers to handle these hazardous byproducts.[3]
Environmental Considerations
Iodinated compounds can be harmful to the environment and aquatic life.[1] Improper disposal can lead to contamination of soil and water. While there are industrial processes for the recovery of iodine from organic waste streams, these are generally not feasible at the laboratory scale.[4][5][6] Therefore, responsible collection and disposal through certified channels are the primary means of mitigating environmental impact.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1133346B1 - A process for the recovery of iodine from aqueous solutions containing iodinated organic compounds - Google Patents [patents.google.com]
- 5. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents [patents.google.com]
- 6. Iodine recovery facility // REMONDIS SAVA [remondis-sava.de]
Essential Safety and Operational Guide for Handling 6-iodo-2,3-dimethyl-2H-indazole
This guide provides crucial safety and logistical information for the handling and disposal of 6-iodo-2,3-dimethyl-2H-indazole in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Required Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields are required at all times in the laboratory[2][3]. A face shield should be used when there is a risk of splashing[4]. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber gloves, should be worn when handling the compound[2][3]. Gloves should be inspected before use and replaced if damaged. |
| Body Protection | A fastened lab coat is required to protect against skin contact[2][5]. For specialized experiments, an apron or other protective clothing may be necessary[2]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[5]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Experimental Protocol for Handling:
-
Preparation:
-
Put on all required PPE as detailed in Table 1.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Perform all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Disposal Plan: Managing Halogenated Organic Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection[6]. This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Table 2: Disposal Plan for this compound Waste
| Waste Type | Segregation and Collection |
| Solid Waste | All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, clearly labeled "Halogenated Organic Solids" waste container[6]. |
| Liquid Waste | Solutions containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste[7]. |
| Empty Containers | The original container of the compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated liquid waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
Disposal Protocol:
-
Segregation: At the point of generation, separate halogenated waste from all other waste streams.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste. On-site treatment or drain disposal is not suitable for this type of chemical[6].
By adhering to these procedures, you can ensure a safe laboratory environment and responsible chemical management when working with this compound. Always consult your institution's specific safety protocols and the latest regulatory guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
